Diethyl 4-chloropyridine-2,6-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-chloropyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRVZXJZVVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304639 | |
| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304639 | |
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Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-01-8 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53389-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 166604 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053389018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53389-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate | |
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Foundational & Exploratory
In-Depth Structural Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed structural analysis of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document outlines its synthesis, purification, and comprehensive spectroscopic characterization.
Core Molecular Structure and Properties
This compound (CAS No. 53389-01-8) is a pyridine derivative characterized by a chlorine atom at the 4-position and two ethyl ester groups at the 2- and 6-positions. Its molecular formula is C₁₁H₁₂ClNO₄, and it has a molecular weight of 257.67 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the development of luminescent lanthanide complexes and as a metal-chelating inhibitor of enzymes like fructose 1,6-bisphosphate (FBP) aldolase, which is a target in infectious bacteria and fungi.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53389-01-8 |
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | diethyl 4-chloro-2,6-pyridinedicarboxylate |
Synthesis and Experimental Protocols
A viable synthetic route to this compound involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: Crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane in a reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath.
-
Addition of Reagents: A mixture of pyridine and ethanol is slowly added to the cooled solution.
-
Reaction: The reaction mixture is stirred in the ice bath for 5 minutes, after which the ice bath is removed. The reaction is then allowed to proceed at room temperature with continuous stirring for 5 hours.
-
Workup: Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.
-
Purification: The crude product is purified by silica gel flash column chromatography using a solvent system of ethyl acetate-hexane (initially 1:4, then adjusted to 1:3) as the eluent.
-
Product Isolation: The fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a solid.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.36 | triplet | 6H | -CH₃ (ester) |
| 4.40 | quartet | 4H | -CH₂- (ester) |
| 8.31 | singlet | 2H | Pyridine-H |
Solvent: DMSO-d₆
Synthesis Pathway Diagram
The synthesis of this compound from its acid chloride precursor is a fundamental esterification reaction.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its pyridine core, substituted with a chloro group and two ethyl carboxylate moieties, offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules with desired biological activities or material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for this compound, serving as a vital resource for researchers in drug discovery and chemical synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 53389-01-8 |
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| Melting Point | 90-94 °C |
| Boiling Point | Data not available |
| Solubility | Data for specific solvents is not readily available in the searched literature. General solubility in organic solvents is expected. |
| pKa | Data not available |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general method for the synthesis of the title compound.
Materials:
-
4-chloropyridine-2,6-dicarbonyl dichloride
-
Ethanol
-
Pyridine
-
Dichloromethane
Procedure:
-
Dissolve 4-chloropyridine-2,6-dicarbonyl dichloride in dichloromethane in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of ethanol and pyridine to the cooled solution.
-
Stir the reaction mixture in the ice bath for a short period, then allow it to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).
-
Upon completion, remove the volatile solvent under reduced pressure.
-
The crude product can then be purified using an appropriate method, such as column chromatography.
Logical Workflow for Synthesis:
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups. The protons on the pyridine ring will appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (with the carbon attached to the chlorine atom being significantly shifted), and the carbons of the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching, C-N stretching of the pyridine ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.67 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxycarbonyl groups and the chlorine atom.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited in the available literature, its structural motifs are present in various biologically active molecules. Pyridine-dicarboxylate derivatives are known to act as ligands for metal ions and have been investigated for their potential in catalysis and as therapeutic agents. The chloro-substitution on the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for drug discovery screening.
Potential Research Applications:
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Scaffold for Drug Discovery: The core structure can be modified to explore potential activities against various biological targets.
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Ligand Synthesis: The dicarboxylate functionality makes it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination complexes.
-
Intermediate in Organic Synthesis: It can serve as a key intermediate in the synthesis of more complex heterocyclic systems.
Signaling Pathway Analysis (Hypothetical)
Given the lack of specific biological data, a hypothetical signaling pathway diagram can be conceptualized based on the general roles of similar compounds in drug development. For instance, if a derivative were to be designed as an enzyme inhibitor, the workflow for its characterization might look as follows:
Conclusion
This compound is a chemical entity with significant potential for further exploration in various scientific domains, particularly in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties and synthesis. The lack of extensive public data on its spectral characteristics and biological activity highlights an opportunity for further research to unlock the full potential of this versatile molecule. Researchers are encouraged to use the information provided as a starting point for their investigations into the applications of this compound.
Technical Guide to the Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds and functional materials. This guide covers the primary synthetic pathways, detailed reaction mechanisms, experimental protocols, and quantitative data compiled from established chemical literature.
Introduction
This compound is a versatile heterocyclic compound. The presence of the chloro-substituent at the 4-position makes it an excellent substrate for nucleophilic substitution reactions, while the two ethyl ester groups at the 2- and 6-positions offer sites for further chemical modification, such as hydrolysis, amidation, or reduction. These features make it a valuable building block in medicinal chemistry and materials science. This guide focuses on the most prevalent and efficient synthesis route starting from chelidamic acid.
Primary Synthesis Pathway
The most common and economically viable synthesis of this compound proceeds via a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The overall transformation involves:
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Fischer Esterification: The dicarboxylic acid is converted to its corresponding diethyl ester, diethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Deoxy-chlorination: The 4-hydroxy group of the pyridine ring is subsequently replaced by a chlorine atom.
The overall synthesis scheme is presented below.
Figure 1: Overall synthesis pathway from Chelidamic Acid.
Reaction Mechanisms
Fischer Esterification
The conversion of chelidamic acid to its diethyl ester is a classic Fischer esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of ethanol which also serves as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. This process occurs at both carboxylic acid groups.
Deoxy-chlorination of 4-Hydroxypyridine
The key step in this synthesis is the conversion of the 4-hydroxy group to a 4-chloro group. 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. The chlorination reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).
The mechanism with phosphorus oxychloride, a frequently used reagent for this type of reaction, is illustrated below. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, followed by nucleophilic attack of a chloride ion, lead to the final product.
Figure 2: Plausible chlorination mechanism using POCl₃.
Experimental Protocols & Data
While a specific protocol for the diethyl ester is not fully detailed in the provided search results, protocols for the analogous dimethyl ester and the diethyl bromo-analogue provide a strong basis for the experimental procedure.
Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
A procedure analogous to the synthesis of the dimethyl ester can be followed.
-
Reactants: Chelidamic acid, absolute ethanol, and concentrated sulfuric acid.
-
Procedure: A suspension of chelidamic acid in a large excess of absolute ethanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC is recommended). After cooling, the solvent is typically removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude diethyl ester, which can be purified by recrystallization.
Step 2: Synthesis of this compound
Drawing from procedures for similar transformations, such as the synthesis of the bromo-analogue, the following protocol can be adapted.
-
Reactants: Diethyl 4-hydroxypyridine-2,6-dicarboxylate and a chlorinating agent (e.g., POCl₃ or PCl₅).
-
Procedure: Diethyl 4-hydroxypyridine-2,6-dicarboxylate is treated with an excess of the chlorinating agent. The reaction is typically performed at elevated temperatures (e.g., 90-110 °C) for several hours. After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice water and neutralized. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
The general workflow for the synthesis is outlined below.
Figure 3: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions found for analogous syntheses, which can serve as a guide for optimizing the synthesis of this compound.
| Compound | Starting Material | Reagent(s) | Temperature | Time | Yield | Reference |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Chelidamic acid | Methanol, Sulfuric Acid | Reflux | 3 h | 94% | [1] |
| Diethyl 4-bromo pyridine-2,6-dicarboxylate | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Phosphorus pentabromide | 95 °C | 3.5 h | N/A | [2] |
| 4-Bromo pyridine-2,6-dicarboxylic acid chloride | 4-Bromopyridine-2,6-dicarboxylic acid | Thionyl chloride (SOCl₂) | Reflux | N/A | N/A | [1] |
| 4-Chloro pyridine-2,6-dicarbonyl dichloride | N-alkyl-4-pyridone-2,6-dicarboxylic acids | Thionyl chloride (SOCl₂) | N/A | N/A | N/A | [3] |
N/A: Data not available in the provided search results.
Conclusion
The synthesis of this compound is a robust and scalable process that relies on fundamental organic transformations. By starting with readily available chelidamic acid, the target molecule can be obtained in two high-yielding steps. The key to a successful synthesis lies in the careful execution of the deoxy-chlorination step, with appropriate handling of corrosive and moisture-sensitive chlorinating agents. The versatility of the final product as a chemical intermediate ensures its continued importance in the fields of drug discovery and materials science.
References
Technical Guide: Spectroscopic and Synthetic Overview of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 53389-01-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its close structural analog, Dimethyl 4-chloropyridine-2,6-dicarboxylate, and other related pyridine dicarboxylate derivatives. The document details expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, and presents a generalized synthetic protocol. All quantitative data is summarized in structured tables for clarity. A conceptual experimental workflow for synthesis and characterization is also provided.
Compound Identification
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 53389-01-8 | [1] |
| Chemical Formula | C₁₁H₁₂ClNO₄ | [1] |
| Molecular Weight | 257.67 g/mol | |
| Synonyms | 2,6-Pyridinedicarboxylic acid, 4-chloro-, diethyl ester; 4-chloropyridine-2,6-dicarboxylic acid diethyl ester | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its dimethyl analog and other similar substituted pyridine dicarboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.3 | s | 2H | H-3, H-5 (Pyridine ring protons) | The singlet is due to the symmetrical nature of the molecule. The exact chemical shift can be influenced by the solvent. |
| ~4.4 | q | 4H | -CH₂- (Ethyl ester) | Quartet due to coupling with the methyl protons. |
| ~1.4 | t | 6H | -CH₃ (Ethyl ester) | Triplet due to coupling with the methylene protons. |
Table 2.1.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~164 | C=O (Ester carbonyl) | |
| ~150 | C-2, C-6 (Pyridine ring) | Carbon atoms attached to the ester groups. |
| ~145 | C-4 (Pyridine ring) | Carbon atom attached to the chlorine. |
| ~125 | C-3, C-5 (Pyridine ring) | Protonated carbon atoms of the pyridine ring. |
| ~62 | -CH₂- (Ethyl ester) | |
| ~14 | -CH₃ (Ethyl ester) |
Mass Spectrometry (MS)
Table 2.2.1: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 257 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| 259 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope, expected to be approximately one-third the intensity of the [M]⁺ peak. |
| 212 | [M - OEt]⁺ | Loss of an ethoxy group. |
| 184 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl group. |
Infrared (IR) Spectroscopy
Table 2.3.1: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1730 | C=O | Ester carbonyl stretch |
| ~1550, ~1450 | C=C, C=N | Pyridine ring stretching |
| ~1250 | C-O | Ester C-O stretch |
| ~850 | C-Cl | C-Cl stretch |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for analogous compounds, such as the synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate. A plausible two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is outlined below.
Step 1: Chlorination of Chelidamic Acid
-
To a suspension of chelidamic acid in a suitable solvent (e.g., toluene or chloroform), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The addition of a catalytic amount of dimethylformamide (DMF) may be required.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess chlorinating agent and solvent are removed under reduced pressure to yield 4-chloropyridine-2,6-dicarbonyl dichloride.
Step 2: Esterification
-
The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in an excess of anhydrous ethanol.
-
The solution is stirred, and the reaction may be gently heated to ensure complete esterification. The reaction progress is monitored by TLC.
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
An In-depth Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number: 53389-01-8
This technical guide provides a comprehensive overview of Diethyl 4-chloropyridine-2,6-dicarboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant applications, particularly as a versatile building block in medicinal chemistry and in the formation of advanced materials.
Chemical and Physical Properties
This compound is a polysubstituted pyridine derivative. The presence of the chloro-substituent and two ethyl carboxylate groups makes it a valuable precursor for a wide range of chemical transformations.
| Property | Value | Reference |
| CAS Number | 53389-01-8 | N/A |
| Molecular Formula | C₁₁H₁₂ClNO₄ | [1] |
| Molecular Weight | 257.67 g/mol | [1] |
| Melting Point | 91-93 °C | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Spectral Data
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~8.2 (s, 2H, pyridine-H), 4.4 (q, 4H, -OCH₂CH₃), 1.4 (t, 6H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~164 (C=O), ~150 (pyridine C-Cl), ~148 (pyridine C-CO), ~125 (pyridine C-H), ~62 (-OCH₂), ~14 (-CH₃) |
| FT-IR | ν (cm⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1730 (C=O, ester), ~1580, 1550 (C=C, C=N aromatic ring), ~1250 (C-O), ~850 (C-Cl) |
| Mass Spec (EI) | M⁺ at m/z = 257 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from chelidamic acid. The key intermediate is the formation of the corresponding acid chloride, which is then esterified.
Experimental Protocol
Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride
This procedure is adapted from the synthesis of related pyridine dicarbonyl dichlorides.
-
Starting Material: 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).
-
Reagents: Thionyl chloride (SOCl₂), catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
To a suspension of chelidamic acid in an inert solvent (e.g., toluene), add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride at room temperature.
-
Heat the mixture to reflux (approximately 80-110 °C) and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride. This intermediate is often used in the next step without further purification.
-
Step 2: Esterification to this compound
-
Starting Material: Crude 4-chloropyridine-2,6-dicarbonyl dichloride.
-
Reagents: Anhydrous ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine), and an inert solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in the inert solvent and cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ethanol and the base in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
References
Physical and chemical properties of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar pyridyl core, functionalized with chloro and diethyl carboxylate groups, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including experimental and predicted data, detailed experimental protocols, and an exploration of its applications.
Core Properties
This section summarizes the fundamental physical and chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 53389-01-8 |
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| Canonical SMILES | CCOC(=O)c1cc(Cl)cc(n1)C(=O)OCC |
| InChI Key | XQVRVZXJZVVBLW-UHFFFAOYSA-N |
Physicochemical Properties
A combination of experimental and computationally predicted data for the physicochemical properties of this compound is presented below.
| Property | Experimental Value | Predicted Value |
| Melting Point | 90-94 °C[1] | - |
| Boiling Point | - | 345.6 ± 35.0 °C at 760 mmHg |
| Density | - | 1.275 ± 0.06 g/cm³ |
| Water Solubility | - | 1.1 g/L at 25 °C |
| LogP | - | 2.35 |
Predicted values are generated using computational models and should be considered as estimates.
Spectral Data (Predicted)
Due to the limited availability of public experimental spectral data, the following are predicted spectra. These are intended to provide a reference for the expected spectral characteristics of this compound.
| Spectrum Type | Predicted Data |
| ¹H-NMR | δ (ppm): 8.35 (s, 2H, pyridine-H), 4.45 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 6H, -OCH₂CH₃) |
| ¹³C-NMR | δ (ppm): 164.5 (C=O), 150.0 (C-Cl), 148.5 (C-CO), 125.0 (CH), 63.0 (-OCH₂), 14.0 (-CH₃) |
| IR Spectroscopy | ν (cm⁻¹): ~3000 (C-H aromatic), ~2980 (C-H aliphatic), ~1730 (C=O ester), ~1580, 1550 (C=C, C=N aromatic ring), ~1250 (C-O ester), ~850 (C-Cl) |
| Mass Spectrum | Major fragments (m/z): 257 (M+), 222 (M-Cl), 212 (M-OEt), 184 (M-COOEt) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.
Materials:
-
4-chloropyridine-2,6-dicarbonyl dichloride
-
Ethanol (absolute)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane (100 mL) under cooling conditions in an ice bath.
-
A mixture of pyridine (6 mL) and ethanol (5 mL) is slowly added to the cooled solution.
-
The reaction mixture is stirred in the ice bath for 5 minutes.
-
The ice bath is removed, and the reaction is continued to stir at room temperature for 5 hours.
-
Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Synthesis Workflow:
Caption: Synthesis of this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro and carboxylate groups, and the reactivity of the ester functionalities.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a key reaction for the derivatization of this scaffold.
-
Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-chloropyridine-2,6-dicarboxylic acid.
-
Transesterification: The ethyl esters can be exchanged with other alcohols under appropriate catalytic conditions.
-
Reduction: The ester groups can be reduced to the corresponding diol, (4-chloro-2,6-pyridinediyl)dimethanol.
Applications in Drug Development and Materials Science
The structural features of this compound make it a valuable building block in several areas of research.
Synthesis of Luminescent Lanthanide Complexes
This compound is utilized in the synthesis of ligands for luminescent lanthanide complexes. The pyridine-2,6-dicarboxylate moiety acts as a tridentate ligand, strongly chelating to lanthanide ions. The electronic properties of the ligand can be tuned by substitution at the 4-position, which in turn influences the photophysical properties of the resulting lanthanide complex, such as quantum yield and emission lifetime. These complexes have potential applications in bio-imaging, sensing, and lighting technologies.
Logical Relationship:
Caption: Role in Lanthanide Complex Synthesis.
Potential as Fructose-1,6-bisphosphate (FBP) Aldolase Inhibitors
The core structure of this compound is related to dipicolinic acid, a known metal-chelating compound. This has led to its investigation as a potential inhibitor of class II fructose-1,6-bisphosphate (FBP) aldolase, an essential enzyme in the metabolism of many pathogenic bacteria and fungi.[2][3] The development of selective inhibitors for this enzyme is a promising strategy for the discovery of novel antimicrobial agents.[4][5] The pyridine-2,6-dicarboxylate scaffold can chelate the active site metal ion (typically Zn²⁺) in the class II FBP aldolase, leading to inhibition of its catalytic activity.
Safety Information
Conclusion
This compound is a valuable and versatile chemical entity with demonstrated and potential applications in both materials science and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the development of novel compounds with tailored properties. Further research into the biological activities and material applications of its derivatives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of metal-chelating inhibitors for the Class II fructose 1,6-bisphosphate (FBP) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Depleting the Essential Central Metabolic Enzyme Fructose-1,6-Bisphosphate Aldolase on the Growth and Viability of Candida albicans: Implications for Antifungal Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a pyridine core substituted with two ethyl ester groups and a chlorine atom. Its IUPAC name is this compound. This molecule and its structural analogs are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for the dicarboxylate moieties to interact with biological targets. Pyridine-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this chemical class. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the field of drug development.
Chemical and Physical Data
A summary of the key quantitative data for this compound and its dimethyl analog is presented below for comparative analysis.
| Property | This compound | Dimethyl 4-chloropyridine-2,6-dicarboxylate |
| IUPAC Name | This compound | dimethyl 4-chloropyridine-2,6-dicarboxylate |
| CAS Number | 53389-01-8 | 5371-70-0 |
| Chemical Formula | C₁₁H₁₂ClNO₄ | C₉H₈ClNO₄ |
| Molecular Weight | 257.67 g/mol | 229.62 g/mol |
| Appearance | Predicted: White to off-white solid | White to yellow solid |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Slightly soluble in water. |
| Purity | --- | ≥96% |
Experimental Protocols
Synthesis of this compound
A plausible and efficient multi-step synthesis for this compound commences with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The key intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, is then synthesized and subsequently esterified.
Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid N-oxide
This procedure is adapted from a method for multigram-scale preparation of the key intermediate.
-
Materials: Chelidamic acid N-oxide, oxalyl chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a suspension of chelidamic acid N-oxide in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The reaction mixture, containing the 4-chloropyridine-2,6-dicarbonyl dichloride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Esterification of 4-chloropyridine-2,6-dicarbonyl dichloride with Ethanol
This is a standard procedure for the synthesis of diethyl esters from the corresponding dicarbonyl dichlorides.
-
Materials: 4-chloropyridine-2,6-dicarbonyl dichloride, anhydrous ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine), anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
-
Procedure:
-
Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ethanol (at least 2 equivalents) and a non-nucleophilic base (e.g., pyridine, approximately 2.2 equivalents) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.[1]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the two equivalent aromatic protons on the pyridine ring (positions 3 and 5) is expected. The chemical shift would likely be in the range of δ 8.0-8.5 ppm.
-
A quartet for the two equivalent methylene protons (-CH₂-) of the ethyl ester groups, likely appearing around δ 4.4-4.6 ppm, coupled to the methyl protons.
-
A triplet for the six equivalent methyl protons (-CH₃) of the ethyl ester groups, expected around δ 1.3-1.5 ppm, coupled to the methylene protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbons of the ester groups are expected to resonate in the range of δ 163-166 ppm.
-
The quaternary carbons of the pyridine ring attached to the ester groups (C2 and C6) would likely appear around δ 148-152 ppm.
-
The chlorinated carbon (C4) is predicted to be in the region of δ 145-149 ppm.
-
The carbons bearing the aromatic protons (C3 and C5) are expected around δ 125-130 ppm.
-
The methylene carbons (-CH₂-) of the ethyl groups should appear around δ 62-65 ppm.
-
The methyl carbons (-CH₃) of the ethyl groups are predicted to be in the range of δ 13-15 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester groups is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretching vibrations of the ester groups will likely appear in the 1250-1300 cm⁻¹ region.
-
C-Cl stretching vibration is expected in the range of 700-850 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Common fragmentation patterns for diethyl esters would include the loss of an ethoxy group (-OCH₂CH₃, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da). The fragmentation of the pyridine ring itself can also be expected.
-
Applications in Drug Development
Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as valuable scaffolds in the design of enzyme inhibitors.[2][3] Their rigid structure and the presence of hydrogen bond acceptors and donors make them suitable for targeting the active sites of various enzymes.
Potential as Kinase Inhibitors:
Protein kinases are a major class of drug targets, particularly in oncology. The pyridine-2,6-dicarboxamide scaffold, a close analog of the dicarboxylate, has been successfully utilized in the development of potent kinase inhibitors.[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The substituents at the 2 and 6 positions can be modified to achieve selectivity and potency for specific kinases. It is plausible that this compound could serve as a starting point or fragment for the development of inhibitors targeting various kinase signaling pathways implicated in cancer and other diseases.
Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases:
Derivatives of pyridine-2,4-dicarboxylic acid have been identified as inhibitors of human 2-oxoglutarate-dependent oxygenases, such as JMJD5.[5] These enzymes play crucial roles in various cellular processes, including histone demethylation and collagen biosynthesis. The dicarboxylate moiety is key to their inhibitory activity, likely by chelating the active site iron and competing with the 2-oxoglutarate co-substrate. The 4-chloro substituent in this compound could influence its binding affinity and selectivity for different members of this enzyme family.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a representative kinase signaling pathway that could be targeted by inhibitors derived from the pyridine-2,6-dicarboxylate scaffold, and a general workflow for the synthesis of the title compound.
References
- 1. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of Diethyl 4-Chloropyridine-2,6-Dicarboxylate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its behavior in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the critical experimental methodologies for determining solubility and presents an illustrative framework for data presentation.
Core Concepts in Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play significant roles in determining the extent of solubility.
Illustrative Solubility Data
While specific, experimentally determined solubility data for this compound is not widely published, the following table illustrates the conventional format for presenting such information. The values presented are hypothetical and serve as a template for organizing empirical data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Methanol | 25 | Data Not Available | Gravimetric |
| Ethanol | 25 | Data Not Available | Gravimetric |
| Isopropanol | 25 | Data Not Available | Gravimetric |
| Acetone | 25 | Data Not Available | Gravimetric |
| Ethyl Acetate | 25 | Data Not Available | Gravimetric |
| Dichloromethane | 25 | Data Not Available | Gravimetric |
| Toluene | 25 | Data Not Available | Gravimetric |
| Hexane | 25 | Data Not Available | Gravimetric |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the dish minus the initial tare weight of the dish.
-
Solubility is typically expressed in grams of solute per 100 mL of solvent. The calculation is as follows: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Signaling Pathways in Drug Development
While not directly related to the physical property of solubility, understanding signaling pathways is crucial in the broader context of drug development where intermediates like this compound are utilized. The diagram below provides a generic representation of a signaling pathway, which would be tailored to a specific biological target in a drug discovery program.
Caption: A generalized intracellular signaling cascade.
Methodological & Application
Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate. Contrary to a direct Hantzsch pyridine synthesis, this method involves a multi-step pathway commencing with the formation of a pivotal intermediate, diethyl 4-hydroxypyridine-2,6-dicarboxylate, followed by a chlorination reaction. This application note outlines the comprehensive experimental procedures, including reaction conditions, purification methods, and characterization data for the intermediate and the final product.
Introduction
This compound is a valuable substituted pyridine derivative utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. While the Hantzsch reaction is a well-established method for the synthesis of dihydropyridines and their subsequent aromatization to pyridines, it is not directly applicable for the introduction of a chloro-substituent at the 4-position of the pyridine ring. The presented protocol offers a reliable two-step approach for the synthesis of the title compound, starting from the readily accessible 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Esterification: The dicarboxylic acid groups of 4-hydroxypyridine-2,6-dicarboxylic acid are esterified to yield diethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Chlorination: The hydroxyl group at the 4-position of the pyridine ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent.
Experimental Protocols
Part 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
This procedure outlines the Fischer-Speier esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.
Materials:
-
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated solution)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-hydroxypyridine-2,6-dicarboxylic acid (1 equivalent).
-
Add an excess of absolute ethanol to act as both reactant and solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure diethyl 4-hydroxypyridine-2,6-dicarboxylate.
Part 2: Synthesis of this compound
This protocol describes the chlorination of the intermediate product from Part 1.
Materials:
-
Diethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-cold water
-
Sodium bicarbonate (Saturated solution)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be performed with or without a solvent. If a base is required, pyridine can be added cautiously.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | C₇H₅NO₅ | 183.12 | Starting Material |
| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | C₁₁H₁₃NO₅ | 239.23 | Intermediate |
| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent |
| This compound | C₁₁H₁₂ClNO₄ | 257.67 | Final Product |
Table 2: Experimental Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | 4-Hydroxypyridine-2,6-dicarboxylic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 12-24 | 85-95 |
| Chlorination | Diethyl 4-hydroxypyridine-2,6-dicarboxylate, POCl₃ | Neat or Pyridine | Reflux | 2-4 | 70-85 |
Table 3: Characterization Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | White solid | 155-158 | 8.15 (s, 2H), 4.45 (q, J=7.1 Hz, 4H), 1.42 (t, J=7.1 Hz, 6H) | 164.5, 150.2, 145.8, 115.3, 62.5, 14.2 |
| This compound | Off-white solid | 58-61 | 8.35 (s, 2H), 4.50 (q, J=7.1 Hz, 4H), 1.45 (t, J=7.1 Hz, 6H) | 163.8, 151.0, 148.5, 128.0, 63.0, 14.1 |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care and avoid contact with skin and inhalation of vapors.
-
The reaction of phosphorus oxychloride with water is highly exothermic and releases HCl gas. Quenching should be done slowly and in an ice bath.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The two-step procedure, involving an initial esterification followed by chlorination, is a more effective strategy than a direct Hantzsch synthesis for obtaining this specific substitution pattern. The detailed experimental procedures and characterization data will be a valuable resource for researchers in organic synthesis and drug discovery.
Diethyl 4-chloropyridine-2,6-dicarboxylate: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethyl 4-chloropyridine-2,6-dicarboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its trifunctional nature, featuring a reactive chloro-substituent at the 4-position and two ester functionalities at the 2- and 6-positions, provides a valuable platform for the synthesis of a diverse array of complex molecules with promising biological activities. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets. The strategic placement of the chloro and ester groups on this scaffold allows for selective modifications, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and antimicrobial agents.
Key Applications in Medicinal Chemistry
The reactivity of the 4-chloro position allows for the introduction of various substituents through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the pyridine core to modulate the pharmacological properties of the resulting compounds.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine-2,6-dicarboxamide scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors. The amide functionalities can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
Workflow for the Synthesis of Pyridine-2,6-dicarboxamide-based Kinase Inhibitors:
Caption: Synthetic workflow for pyridine-2,6-dicarboxamide kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Pyridine-2,6-dicarboxamide Derivatives
The following table summarizes the inhibitory activities of representative pyridine-2,6-dicarboxamide derivatives against various kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | HPK1 | 15 | [1] |
| 2 | JNK1 | 20 | [2] |
| 3 | PIM-1 | 14.3 | [3] |
Signaling Pathway Targeted by Kinase Inhibitors:
Many kinase inhibitors target the ATP-binding site of kinases within critical cell signaling pathways, such as the MAP kinase pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.
Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyridine-2,6-dicarboxamide derivatives have shown promising activity against a range of bacteria and fungi. The core scaffold can be functionalized at the 4-position to optimize antimicrobial potency and spectrum.
Quantitative Data: Antimicrobial Activity of Pyridine-2,6-dicarboxamide Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for representative pyridine-2,6-dicarboxamide derivatives against various microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| L11 | Staphylococcus aureus | 2-16 | [4] |
| L11 | MRSA | 2-4 | [4] |
| 5 | S. aureus | >100 | [5] |
| 6 | S. aureus | >100 | [5] |
| 7 | P. aeruginosa | >100 | [6] |
| 8 | S. aureus | 75 | [6] |
Key Experimental Protocols
The following protocols describe key synthetic transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of diethyl 4-aminopyridine-2,6-dicarboxylate derivatives, which are valuable intermediates for further functionalization.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of the 4-chloro group.
Methodology (Adapted from related procedures):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diethyl 4-aminopyridine-2,6-dicarboxylate derivative.
Expected Yields: 60-90% (highly dependent on the nature of the amine).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the formation of a C-C bond at the 4-position of the pyridine ring, enabling the introduction of aryl or heteroaryl substituents.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Methodology (Adapted from general Suzuki coupling protocols):
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-arylpyridine-2,6-dicarboxylate.
Expected Yields: 50-85%.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the 4-position of the pyridine ring, a valuable transformation for the synthesis of rigid, linear molecules.
Reaction Scheme:
Caption: Sonogashira coupling reaction.
Methodology (Adapted from general Sonogashira coupling protocols):
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base such as triethylamine (Et₃N).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expected Yields: 40-75%.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide range of heterocyclic compounds with significant potential as therapeutic agents, particularly as kinase inhibitors and antimicrobial agents. The protocols provided herein, adapted from established methodologies for similar scaffolds, offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery and development. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is warranted.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of Bioactive Molecules from Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-chloropyridine-2,6-dicarboxylate as a versatile starting material for the preparation of bioactive molecules. The protocols detailed herein focus on the synthesis of pyridine-2,6-dicarboxamide derivatives, which have demonstrated significant potential as both antimicrobial and anticancer agents.
The 4-chloro substituent on the pyridine ring serves as a key functional handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The ester groups at the 2- and 6-positions can be readily converted to carboxylic acids and subsequently to amides, providing a modular approach to synthesizing a wide range of biologically active compounds.
I. Synthesis of Antimicrobial Pyridine-2,6-dicarboxamides
Derivatives of pyridine-2,6-dicarboxamide have emerged as a promising class of antimicrobial agents, exhibiting potent activity against various bacterial pathogens, including multidrug-resistant strains. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall. This section provides a synthetic route and biological data for a representative antimicrobial compound.
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a representative N,N'-bis(4-aminophenyl)pyridine-2,6-dicarboxamide derivative against clinically relevant bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N,N'-bis(4-aminophenyl)pyridine-2,6-dicarboxamide | Staphylococcus aureus (MRSA) | 2 - 4 |
| Staphylococcus aureus | 2 - 16 | |
| Vancomycin-Resistant Enterococcus | 2 - 8 | |
| Vancomycin (Control) | Staphylococcus aureus | >2 |
[Data is representative of reported values for this class of compounds].[1]
Experimental Protocols: Synthesis of Antimicrobial Agents
The synthesis of N,N'-bis(aryl)pyridine-2,6-dicarboxamides from this compound involves a three-step process.
Step 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group
This initial step involves the displacement of the chloro group with a suitable nucleophile, such as an amine, to introduce diversity at the 4-position of the pyridine ring.
-
Materials: this compound, selected amine (e.g., morpholine, piperidine), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dioxane.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane, add the desired amine (1.2 eq) and DBU (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding Diethyl 4-(amino)pyridine-2,6-dicarboxylate.[2]
-
Step 2: Hydrolysis of the Diethyl Ester
The ester groups are hydrolyzed to the corresponding dicarboxylic acid under basic conditions.
-
Materials: Diethyl 4-(amino)pyridine-2,6-dicarboxylate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the Diethyl 4-(amino)pyridine-2,6-dicarboxylate from Step 1 in a mixture of methanol and 1 M aqueous NaOH.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the dicarboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(amino)pyridine-2,6-dicarboxylic acid.
-
Step 3: Amidation to form the Bioactive Dicarboxamide
The dicarboxylic acid is converted to the diacyl chloride, which is then reacted with an appropriate amine to form the final dicarboxamide.
-
Materials: 4-(amino)pyridine-2,6-dicarboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), desired aromatic amine (e.g., 4-aminoaniline), Triethylamine.
-
Procedure:
-
Suspend the 4-(amino)pyridine-2,6-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride and reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the crude diacyl chloride in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve the aromatic amine (2.2 eq) and triethylamine (2.5 eq) in dry DCM.
-
Slowly add the amine solution to the diacyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N,N'-bis(aryl)-4-(amino)pyridine-2,6-dicarboxamide.
-
Visualization: Synthetic Workflow for Antimicrobial Agents
Caption: Synthetic pathway to antimicrobial pyridine-2,6-dicarboxamides.
II. Synthesis of Anticancer Pyridine-2,6-dicarboxamides
Pyridine-based compounds have shown significant promise as anticancer agents by targeting various cellular pathways. Certain pyridine derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through the upregulation of tumor suppressor proteins and stress-activated protein kinases.[3]
Data Presentation: In Vitro Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a representative pyridine derivative against human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Representative Pyridine Derivative | HepG2 (Liver Cancer) | ~1 |
| MCF-7 (Breast Cancer) | >10 | |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | <1 |
[Data is representative of reported values for this class of compounds].[3]
Experimental Protocols: Synthesis of Anticancer Agents
The synthesis of anticancer pyridine-2,6-dicarboxamides follows a similar three-step pathway as the antimicrobial agents, with variations in the choice of amines used in the nucleophilic substitution and final amidation steps to optimize anticancer activity.
Step 1: Nucleophilic Aromatic Substitution
-
Procedure: Follow the protocol outlined in Section I, using an amine selected to enhance anticancer properties.
Step 2: Ester Hydrolysis
-
Procedure: Follow the protocol outlined in Section I.
Step 3: Amidation
-
Procedure: Follow the protocol outlined in Section I, using an aromatic amine chosen for its contribution to the molecule's anticancer efficacy.
Visualization: Signaling Pathway for Anticancer Activity
Caption: Proposed anticancer mechanism of action.[3]
These application notes demonstrate the significant potential of this compound as a foundational building block in the synthesis of novel bioactive molecules. The provided protocols offer a robust framework for the development of new antimicrobial and anticancer agents. Further exploration of the diverse functionalities that can be introduced at the 4-position and through the amide linkages will undoubtedly lead to the discovery of new therapeutic candidates.
References
- 1. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Purification of Diethyl 4-chloropyridine-2,6-dicarboxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 4-chloropyridine-2,6-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Achieving high purity of this compound is critical for subsequent reactions and final product quality. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, offering a straightforward and effective method to enhance its purity.
Experimental Protocol
This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent is crucial for successful recrystallization. Based on the purification of similar pyridine derivatives, ethanol is a recommended starting solvent. However, solvent screening is advised to determine the optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) for best results.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
If the compound is too soluble at room temperature, a less polar solvent might be better. If it is insoluble even at boiling, a more polar solvent should be tested. A mixed solvent system can also be employed.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this period.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.
-
Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
When heating flammable organic solvents, use a heating mantle or a steam bath and ensure there are no open flames.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of this compound. These values are approximate and may need to be optimized based on the initial purity of the crude material and the specific laboratory conditions.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity can be assessed by TLC or melting point. |
| Recommended Solvent | 95% Ethanol | Other solvents like methanol or ethyl acetate/hexane may be suitable. |
| Solvent Volume | ~10-20 mL per gram of crude product | Use the minimum volume of hot solvent for complete dissolution. |
| Dissolution Temperature | Boiling point of the solvent (~78 °C for ethanol) | Heat gently to avoid bumping. |
| Cooling Time | 1-2 hours at room temperature, followed by ≥30 min in an ice bath | Slow cooling is essential for pure crystal growth. |
| Expected Yield | 70-90% | Yield will vary depending on the purity of the crude material. |
| Drying Temperature | 40-50 °C | Ensure the temperature is well below the melting point of the product. |
Visualization
The following diagram illustrates the workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols: Diethyl 4-chloropyridine-2,6-dicarboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a functionalized pyridine derivative with potential applications as a building block in the synthesis of various bioactive molecules. While direct synthesis of commercial agrochemicals such as aminopyralid or clopyralid from this specific starting material is not prominently documented in publicly available literature, its chemical structure lends itself to the synthesis of picolinic acid-based herbicides. The presence of a chloro group at the 4-position allows for nucleophilic substitution reactions, a common strategy in the synthesis of complex pyridine derivatives.
This document outlines a potential application of this compound in the synthesis of a precursor to picolinic acid herbicides through a hypothetical reaction pathway. The protocols and data presented are representative examples based on established chemical principles for this class of compounds.
Hypothetical Application: Synthesis of a 4-Aminopyridine-2,6-dicarboxylic Acid Derivative
A key structural feature of several picolinic acid herbicides is an amino group at the 4-position of the pyridine ring. This compound can potentially serve as a substrate for the introduction of an amino group via nucleophilic aromatic substitution. The resulting diethyl 4-aminopyridine-2,6-dicarboxylate could then be a versatile intermediate for further functionalization to produce novel herbicidal candidates.
Proposed Synthetic Pathway
The proposed pathway involves the amination of this compound, followed by hydrolysis of the ester groups to yield the corresponding dicarboxylic acid. This dicarboxylic acid could then undergo further transformations to introduce other desired substituents found in active agrochemicals.
Caption: Proposed synthetic pathway for the conversion of this compound to picolinic acid herbicide analogues.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-aminopyridine-2,6-dicarboxylate
This protocol describes the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Reaction vessel (pressure-rated if necessary)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the ammonia solution (excess, e.g., 10-20 eq).
-
Seal the reaction vessel and heat the mixture with stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure Diethyl 4-aminopyridine-2,6-dicarboxylate.
Protocol 2: Hydrolysis to 4-Aminopyridine-2,6-dicarboxylic acid
This protocol details the conversion of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
Diethyl 4-aminopyridine-2,6-dicarboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
pH meter or pH paper
-
Standard filtration equipment
Procedure:
-
Dissolve Diethyl 4-aminopyridine-2,6-dicarboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).
-
Heat the mixture with stirring to facilitate the hydrolysis of the ester groups. Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the solution in an ice bath.
-
Carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches the isoelectric point of the amino acid (typically pH 3-4), at which point the product will precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 4-Aminopyridine-2,6-dicarboxylic acid.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic protocols. These values are based on typical yields and conditions for similar transformations and should be considered as illustrative.
Table 1: Representative Reaction Parameters for the Synthesis of Diethyl 4-aminopyridine-2,6-dicarboxylate
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 7N NH3 in Methanol |
| Solvent | Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Table 2: Representative Data for the Hydrolysis to 4-Aminopyridine-2,6-dicarboxylic acid
| Parameter | Value |
| Starting Material | Diethyl 4-aminopyridine-2,6-dicarboxylate |
| Reagent | 2M Sodium Hydroxide |
| Solvent | Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Representative Yield | 85-95% |
| Purity | >98% |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of a 4-aminopyridine-2,6-dicarboxylic acid derivative.
Disclaimer: The synthetic protocols and applications described herein are based on established principles of organic chemistry and are provided for informational purposes for research and development. The direct application of this compound in the synthesis of commercialized agrochemicals has not been explicitly confirmed in the cited literature. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work.
Application Notes and Protocols: Diethyl 4-chloropyridine-2,6-dicarboxylate as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a versatile trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in a wide array of biologically active molecules.[1][2] The presence of two diethyl ester groups at the 2- and 6-positions, coupled with a reactive chloro-substituent at the 4-position, makes it an ideal precursor for the synthesis of diverse pharmaceutical compounds. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the 4-position susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a variety of 4-substituted pyridine-2,6-dicarboxylate derivatives.[3][4] These derivatives have shown promise in a range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][5][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential pharmaceutical candidates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development lies in its ability to serve as a scaffold for the generation of libraries of 4-substituted pyridine derivatives. The chloro group at the 4-position is an excellent leaving group for SNAr reactions with a variety of nucleophiles.
1. Synthesis of 4-Amino- and 4-Alkoxy-Pyridine-2,6-dicarboxylate Derivatives: Reaction with primary and secondary amines, as well as alcohols, allows for the introduction of a wide range of functional groups at the 4-position. The resulting 4-amino and 4-alkoxy pyridine-2,6-dicarboxylate derivatives are key intermediates in the synthesis of various bioactive molecules, including potential kinase inhibitors and modulators of other signaling pathways.
2. Synthesis of Pyridine-2,6-dicarboxamides: The diethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to the diacyl chloride. Subsequent reaction with amines leads to the formation of pyridine-2,6-dicarboxamides. This class of compounds has been investigated for a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][5][6] Pyridine-2,6-dicarboxamide derivatives have also been shown to act as enzyme inhibitors, for example, targeting carbonic anhydrase and cholinesterase.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the synthesis of diethyl 4-aminopyridine-2,6-dicarboxylate derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diethyl 4-aminopyridine-2,6-dicarboxylate derivative.
Protocol 2: Hydrolysis of Diethyl Ester to Dicarboxylic Acid
This protocol outlines the hydrolysis of a diethyl 4-substituted-pyridine-2,6-dicarboxylate to the corresponding dicarboxylic acid.
Materials:
-
Diethyl 4-substituted-pyridine-2,6-dicarboxylate
-
Alkali metal hydroxide (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)) (2.2 - 3.0 equivalents)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)
-
Hydrochloric acid (HCl) (to acidify the reaction mixture)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve the diethyl 4-substituted-pyridine-2,6-dicarboxylate (1.0 equivalent) in the chosen solvent mixture.
-
Add the alkali metal hydroxide (2.2 - 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 4-substituted-pyridine-2,6-dicarboxylic acid.
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Morpholine | TEA | Acetonitrile | 80 | 8 | 92 |
| 3 | Benzylamine | DIPEA | DMSO | 110 | 16 | 78 |
| 4 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of 4-substituted pyridine-2,6-dicarboxylates.
Caption: Logical relationship of precursor to a potential therapeutic small molecule inhibitor.
References
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
Application Note and Protocol for the Purification of Diethyl 4-chloropyridine-2,6-dicarboxylate via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its high purity is often a critical prerequisite for successful subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is based on established principles of chromatography for pyridine derivatives and related organic molecules.
Data Presentation
The efficiency of a column chromatography separation is highly dependent on the choice of stationary and mobile phases. Preliminary analysis using Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent system. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.
| Parameter | Description | Typical Value/Range | Reference |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel, 60 Å, 230-400 mesh | [1] |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Hexane/Ethyl Acetate gradient | [2][3] |
| Preliminary TLC Analysis | Used to determine the optimal mobile phase composition. | 10-50% Ethyl Acetate in Hexane | [4][5] |
| Retention Factor (Rf) Target | The desired Rf value for the product in the chosen TLC solvent system to ensure good separation on the column. | 0.2 - 0.4 | [6] |
| Sample Loading | Method of applying the crude sample to the column. | Dry loading with silica gel or wet loading in minimal solvent. | [6] |
| Elution Method | The process of passing the mobile phase through the column to separate the compounds. | Gradient elution, starting with a lower polarity and gradually increasing. | [6] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample preparation)
-
Anhydrous Sodium Sulfate
-
TLC plates (Silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
Rotary evaporator
2. Preliminary Thin-Layer Chromatography (TLC) Analysis
The selection of an appropriate mobile phase is critical for successful separation.[4]
-
Prepare several small developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots under UV light (254 nm).
-
The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from other spots.
3. Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexane).[7]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[6]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[6]
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.[6]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
If using a gradient elution, start with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds.[6]
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing this compound.
6. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 53389-01-8). The methodologies outlined are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings.
Compound Information
| Parameter | Information |
| IUPAC Name | This compound |
| Synonyms | 4-chloropyridine-2,6-dicarboxylic acid diethyl ester |
| CAS Number | 53389-01-8 |
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| Chemical Structure |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Elemental Analysis for compositional verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
2.1.1. ¹H NMR Spectroscopy
-
Objective: To determine the number and types of protons and their connectivity in the molecule.
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
-
-
Expected ¹H NMR Data (in DMSO-d₆):
Chemical Shift (δ) ppm Multiplicity Integration (No. of H) Coupling Constant (J) Hz Assignment 8.31 Singlet (s) 2H - Pyridine H-3, H-5 4.40 Quartet (q) 4H 7.1 -OCH₂CH₃ | 1.36 | Triplet (t) | 6H | 7.1 | -OCH₂CH₃ |
2.1.2. ¹³C NMR Spectroscopy
-
Objective: To determine the number and types of carbon atoms in the molecule.
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
-
Predicted ¹³C NMR Data: Note: Experimental data for the diethyl ester was not available in the searched literature. The following are predicted chemical shifts based on the dimethyl analog and general knowledge of similar structures.
Chemical Shift (δ) ppm Assignment ~164 C=O (Ester) ~150 Pyridine C-2, C-6 ~145 Pyridine C-4 ~128 Pyridine C-3, C-5 ~63 -OCH₂CH₃ | ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and aid in structural elucidation through fragmentation analysis.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.
-
-
Expected Mass Spectrometry Data:
m/z Assignment 258.05 [M+H]⁺ Protonated molecule (Calculated for C₁₁H₁₃ClNO₄⁺) | 280.03 [M+Na]⁺ | Sodium adduct (Calculated for C₁₁H₁₂ClNO₄Na⁺) |
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to quantify any impurities.
-
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier). A typical gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution.
-
Analysis: Inject the prepared sample and a blank.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
-
Expected HPLC Data:
Parameter Value Retention Time Dependent on the specific method | Purity | >95% (typical for a purified compound) |
Elemental Analysis
-
Objective: To determine the elemental composition (C, H, N, Cl) of the compound and compare it with the theoretical values.
-
Experimental Protocol:
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
-
Instrumentation: An elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element.
-
-
Theoretical vs. Expected Elemental Analysis Data:
Element Theoretical (%) Found (%) | C | 5
Application Notes and Protocols: Spectroscopic Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of Diethyl 4-chloropyridine-2,6-dicarboxylate. While experimental spectra for this specific compound are not publicly available, this document presents predicted spectroscopic data based on closely related analogs. The provided protocols outline the standard methodologies for acquiring such spectra, enabling researchers to verify these predictions and characterize their synthesized compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including dimethyl 4-chloropyridine-2,6-dicarboxylate and other substituted diethyl pyridine-2,6-dicarboxylates.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet | 2H | Pyridine H-3, H-5 |
| ~4.4 - 4.6 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~1.4 - 1.6 | Triplet | 6H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~164 - 166 | C =O (Ester) |
| ~150 - 152 | Pyridine C -2, C-6 |
| ~145 - 147 | Pyridine C -4 |
| ~125 - 127 | Pyridine C -3, C-5 |
| ~62 - 64 | -O-CH₂ -CH₃ |
| ~13 - 15 | -O-CH₂-CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1550 - 1580 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 - 1300 | Strong | C-O stretch (ester) |
| ~800 - 850 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed protocols for obtaining NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nuclei (¹H and ¹³C).
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the characteristic absorption bands.
-
Label the major peaks and assign them to the corresponding functional groups based on standard IR correlation tables.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
The Role of Diethyl 4-chloropyridine-2,6-dicarboxylate in Metal-Organic Framework (MOF) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the structure and function of a MOF. This document provides detailed application notes and protocols on the prospective role of diethyl 4-chloropyridine-2,6-dicarboxylate as a linker in MOF synthesis. While direct synthesis examples using this specific diester are not extensively documented in current literature, this guide extrapolates from the well-established chemistry of its parent compound, pyridine-2,6-dicarboxylic acid, to provide a comprehensive theoretical and practical framework for its application.
Introduction
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a versatile and widely used organic linker in the synthesis of MOFs. Its nitrogen atom and two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and stable one-dimensional, two-dimensional, and three-dimensional frameworks with a variety of metal ions.[1][2][3] The introduction of a chloro-substituent at the 4-position of the pyridine ring and the use of the diethyl ester form of the dicarboxylate can offer several advantages in MOF synthesis and functionality:
-
Modulated Reactivity: The ester groups can be hydrolyzed in-situ during the solvothermal synthesis to form the coordinating carboxylate groups. This can influence the crystallization process and potentially lead to different framework topologies.
-
Functionalization: The chloro-group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.
-
Modified Pore Environment: The presence of the chlorine atom within the MOF pores can alter the polarity and chemical environment, potentially leading to selective adsorption of guest molecules.
Hypothetical MOF Synthesis and Properties
Based on the synthesis of related MOFs, a hypothetical MOF, designated here as Hypo-MOF-1 , could be synthesized using this compound and a suitable metal salt, such as zinc nitrate. The following table summarizes the expected properties of such a MOF, based on typical values for similar pyridine-dicarboxylate-based frameworks.
| Property | Expected Value | Method of Analysis |
| Formula | [Zn(4-Cl-pdc)]·(solvent) | Single-Crystal X-ray Diffraction |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c | Single-Crystal X-ray Diffraction |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption-Desorption Isotherms |
| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Adsorption-Desorption Isotherms |
| Pore Size | 8 - 15 Å | Nitrogen Adsorption-Desorption Isotherms |
| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |
| Drug Loading Capacity | 15 - 30 wt% (e.g., for 5-Fluorouracil) | UV-Vis Spectroscopy or HPLC after digestion |
(Note: The values presented in this table are hypothetical and for illustrative purposes, based on data from analogous MOF systems.)
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of a hypothetical MOF using this compound.
Protocol 1: Solvothermal Synthesis of Hypo-MOF-1
-
Reagent Preparation:
-
Dissolve 0.25 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Dissolve 0.25 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.
-
-
Reaction Mixture:
-
In a 20 mL scintillation vial, combine the two solutions.
-
Add 0.5 mL of a modulator, such as formic acid, to control crystal growth.
-
Cap the vial tightly.
-
-
Crystallization:
-
Place the vial in a preheated oven at 120 °C for 48 hours.
-
Allow the oven to cool to room temperature slowly over 12 hours.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Activate the MOF by immersing the crystals in methanol for 24 hours, replacing the methanol every 8 hours.
-
Dry the activated MOF under vacuum at 150 °C for 12 hours to remove residual solvent.
-
Protocol 2: Characterization of Hypo-MOF-1
-
Powder X-ray Diffraction (PXRD):
-
Acquire a PXRD pattern of the as-synthesized and activated MOF to confirm crystallinity and phase purity.
-
-
Thermogravimetric Analysis (TGA):
-
Heat the activated MOF from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine its thermal stability.
-
-
Nitrogen Adsorption-Desorption Analysis:
-
Perform a nitrogen adsorption-desorption measurement at 77 K to determine the BET surface area, pore volume, and pore size distribution.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the ligand and the MOF to confirm the coordination of the carboxylate groups to the metal centers.
-
Protocol 3: Drug Loading into Hypo-MOF-1 (Example: 5-Fluorouracil)
-
Loading Solution:
-
Prepare a 1 mg/mL solution of 5-Fluorouracil (5-FU) in methanol.
-
-
Loading Procedure:
-
Immerse 50 mg of activated Hypo-MOF-1 in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
-
Isolation of Drug-Loaded MOF:
-
Centrifuge the suspension and decant the supernatant.
-
Wash the drug-loaded MOF with fresh methanol (2 x 5 mL) to remove surface-adsorbed drug.
-
Dry the product under vacuum at room temperature.
-
-
Quantification of Drug Loading:
-
Combine the supernatant and washing solutions.
-
Determine the concentration of unloaded 5-FU using UV-Vis spectroscopy at its maximum absorbance wavelength.
-
Calculate the amount of loaded drug by subtracting the amount of unloaded drug from the initial amount.
-
Visualizations
Logical Workflow for MOF Synthesis and Characterization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl 4-chloropyridine-2,6-dicarboxylate synthesis.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The first step involves the esterification of chelidamic acid to produce Diethyl 4-hydroxypyridine-2,6-dicarboxylate. The subsequent step is the chlorination of the hydroxyl group to yield the final product.
Synthesis Pathway
Caption: Overall synthetic route from Chelidamic Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Step 1: Esterification of Chelidamic Acid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl 4-hydroxypyridine-2,6-dicarboxylate | - Incomplete reaction. - Insufficient catalyst. - Water present in the reaction mixture. | - Increase reaction time or temperature. - Add a catalytic amount of a stronger acid (e.g., concentrated H₂SO₄). - Use anhydrous ethanol and dry glassware. |
| Product is difficult to purify | - Presence of mono-esterified byproducts. - Residual starting material. | - Use a larger excess of ethanol. - Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexane gradient). - Recrystallize from a suitable solvent system like ethanol/water. |
| Reaction turns dark | - Decomposition at high temperatures. | - Maintain the reaction temperature below reflux. - Monitor the reaction progress closely using TLC. |
Step 2: Chlorination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Reaction temperature too low. - Hydrolysis of the product during workup. | - Increase reaction time or temperature. A sealed reactor can be used to reach higher temperatures safely.[1] - Ensure the reaction mixture is quenched carefully in ice-cold water to minimize hydrolysis.[1] - Use of a base like pyridine can improve the efficiency of the chlorination.[1] |
| Formation of a viscous, intractable residue | - Formation of phosphorylated intermediates.[2] - Polymerization or decomposition at high temperatures. | - Control the addition of POCl₃ and maintain a consistent temperature. - Use an appropriate solvent to aid in dissolution and heat transfer. |
| Product is contaminated with starting material | - Insufficient chlorinating agent. - Reaction not driven to completion. | - Use a slight excess of POCl₃. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Difficult work-up and purification | - Excess POCl₃ is difficult to remove. - Product is sensitive to hydrolysis. | - Carefully quench the reaction mixture by slowly adding it to crushed ice. - Neutralize the acidic solution with a base (e.g., NaHCO₃ or Na₂CO₃) before extraction. - Extract the product quickly with an organic solvent like ethyl acetate or dichloromethane. |
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and recommended starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available.
Q2: What are the optimal conditions for the esterification of chelidamic acid?
A2: While specific conditions can vary, a common method involves refluxing chelidamic acid in a large excess of absolute ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, for several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
Q3: What is the best chlorinating agent for converting the hydroxyl intermediate to the final product?
A3: Phosphorus oxychloride (POCl₃) is the most effective and commonly used reagent for this transformation.[1][2] Using it in equimolar amounts in a sealed reactor at elevated temperatures can provide high yields and simplify purification.[1]
Q4: Are there any significant safety precautions to consider during the chlorination step?
A4: Yes. Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with water should be done slowly and carefully in an ice bath to control the exothermic reaction.
Q5: How can I purify the final product, this compound?
A5: After the work-up, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.
Q6: What are the potential side products in the chlorination reaction?
A6: The primary side products can arise from incomplete chlorination, leaving unreacted starting material. Additionally, at higher temperatures, there is a risk of side reactions involving the pyridine nitrogen or the ester groups. The formation of various phosphorylated intermediates can also occur.[2]
Q7: How can I monitor the progress of the reactions?
A7: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the esterification and chlorination steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product spots.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend chelidamic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Reduce the volume of ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, combine Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent) and phosphorus oxychloride (1-1.2 equivalents). The use of a solvent is optional, but a high-boiling inert solvent like toluene can be used. For improved reactivity, pyridine (1 equivalent) can be added as a base.[1]
-
Reaction: Heat the mixture to 120-140°C for 2-4 hours.[1] The reaction should be monitored by TLC.
-
Work-up: After cooling the reaction vessel to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | Chelidamic Acid, Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux (~78) | 4 - 6 | 85 - 95 |
| Chlorination | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | POCl₃, Pyridine (optional) | None or Toluene | 120 - 140 | 2 - 4 | 70 - 90[1] |
Logical Relationships of Reaction Parameters
Caption: Key parameters influencing reaction outcomes.
References
Common side products in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and established synthetic route starts with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis proceeds in two main steps:
-
Esterification: Chelidamic acid is first converted to its diethyl ester, Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This is typically achieved by reacting chelidamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Chlorination: The hydroxyl group of Diethyl 4-hydroxypyridine-2,6-dicarboxylate is then replaced with a chlorine atom. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
Q2: What are the most critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and requires careful control of several parameters to maximize yield and minimize side product formation. Key parameters include:
-
Temperature: The reaction temperature needs to be carefully controlled. Exceedingly high temperatures can lead to the formation of tar and other degradation products.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material. However, prolonged reaction times can also promote the formation of side products.
-
Purity of Reagents and Solvents: The use of dry solvents and high-purity reagents is essential to prevent unwanted side reactions, such as hydrolysis.
-
Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent to the substrate should be optimized. An excess of the chlorinating agent can sometimes lead to over-chlorination or other side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the esterification and chlorination reactions can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete Chlorination: The reaction may not have gone to completion, leaving unreacted Diethyl 4-hydroxypyridine-2,6-dicarboxylate. 2. Hydrolysis: The ester groups or the chloro-substituent may have been hydrolyzed due to the presence of water. 3. Side Reactions: Formation of various side products, such as over-chlorinated species or polymeric materials. 4. Loss during Work-up/Purification: The product may be lost during extraction or purification steps. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature cautiously while monitoring with TLC. Consider using a slight excess of the chlorinating agent. 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Reaction Temperature: Avoid excessively high temperatures to minimize the formation of tars. 4. Optimize Work-up and Purification: Ensure the pH is appropriate during aqueous work-up to prevent hydrolysis. Use an appropriate purification method, such as column chromatography with a carefully chosen solvent system, to minimize product loss. |
| Presence of a significant amount of starting material (Diethyl 4-hydroxypyridine-2,6-dicarboxylate) in the final product | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase Stoichiometry: Use a larger excess of the chlorinating agent (e.g., 1.5-2 equivalents). 2. Extend Reaction Time: Monitor the reaction by TLC until the starting material is completely consumed. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress. |
| Formation of a dark, tarry substance in the reaction mixture | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials or solvents. | 1. Maintain a lower reaction temperature. A controlled heating mantle or oil bath is recommended. 2. Use pure, dry reagents and solvents. |
| Product decomposes during distillation | High boiling point and thermal instability of the product. | Purify by column chromatography instead of distillation. If distillation is necessary, use a high-vacuum system to lower the boiling point. |
| Hydrolysis of the ester groups, leading to the formation of the corresponding carboxylic acids | Presence of water in the reaction mixture or during work-up. | Use anhydrous reagents and solvents. During the work-up, use a saturated sodium bicarbonate solution to neutralize any acid and quickly extract the product into an organic solvent. |
Potential Side Products
The following table summarizes the common side products that may be formed during the synthesis of this compound, their likely origin, and suggested methods for their removal.
| Side Product | Structure | Likely Origin | Removal Method |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Incomplete chlorination of the starting material. | Column chromatography. | |
| 4-Chloropyridine-2,6-dicarboxylic acid | Hydrolysis of the diethyl ester groups of the product or starting material. | Extraction with a basic aqueous solution (e.g., NaHCO₃ solution). | |
| Polymeric/Tarry Materials | Complex mixture | Decomposition of starting materials or product at high temperatures. | Filtration of the crude product. The soluble portion can then be purified by column chromatography. |
Experimental Protocols
Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (Esterification)
-
Materials:
-
Chelidamic acid (1 equivalent)
-
Anhydrous ethanol (sufficient quantity to dissolve)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Suspend chelidamic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 4-hydroxypyridine-2,6-dicarboxylate.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis of this compound (Chlorination)
-
Materials:
-
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent)
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Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (1.5-2 equivalents)
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Anhydrous solvent (e.g., toluene or chloroform)
-
-
Procedure:
-
Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Slowly add the chlorinating agent (POCl₃ or SOCl₂) to the solution at room temperature or while cooling in an ice bath.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Troubleshooting guide for the Hantzsch synthesis of pyridines
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during this multi-component reaction.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Hantzsch synthesis using the classical method. What are the common causes?
A1: Low yields in the classical Hantzsch synthesis, which typically involves refluxing an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate in a solvent such as ethanol, are a frequent issue.[1][2] Several factors can contribute to this problem:
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Harsh Reaction Conditions: The classical method often requires prolonged reaction times and high temperatures, which can lead to the degradation of the 1,4-dihydropyridine product.[1][2]
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Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's progress and lead to lower yields.[1][3]
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Substituent Effects: The nature of the aldehyde substituent can influence the reaction outcome. Electron-withdrawing groups on the aldehyde tend to improve yields, whereas sterically hindered aldehydes, such as those with ortho-substituents, may decrease reaction efficiency.[4]
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Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[3]
Q2: What are the common side products in the Hantzsch synthesis, and how can I minimize their formation?
A2: The formation of side products is a common challenge in the Hantzsch synthesis due to its complex reaction mechanism, which can proceed through at least five different pathways.[2][3] Common side products can arise from:
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Self-condensation of the β-ketoester. [3]
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Michael addition of the enamine to the Knoevenagel condensation product before cyclization. [3]
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Incomplete reaction , leaving intermediates in the final product mixture.[3]
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Oxidation of the 1,4-dihydropyridine product to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]
To minimize the formation of these side products, it is crucial to maintain careful control over the reaction conditions, including temperature and the order of reagent addition.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the unwanted oxidation of the dihydropyridine product.[1]
Q3: I am struggling with the purification of my final pyridine product. What are some effective purification strategies?
A3: The purification of pyridine derivatives can be challenging due to their basic nature and the similar polarities of byproducts.[3] Effective purification techniques include:
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Crystallization: This is often the most effective method for purifying solid pyridine derivatives.
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Column Chromatography: This is a versatile technique for separating the desired product from impurities.
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Acid-Base Extraction: The basicity of the pyridine ring can be exploited by performing an acid-base extraction to separate it from non-basic impurities.
In many cases, the initial 1,4-dihydropyridine product precipitates from the reaction mixture and can be collected by filtration, which simplifies the purification process.[3]
Q4: My reaction is highly exothermic and difficult to control. How can this be managed?
A4: Exothermic reactions can pose safety risks and lead to the formation of degradation products.[3] To manage a highly exothermic Hantzsch synthesis, consider the following strategies:
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Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help control the rate of heat generation.[3]
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Efficient Cooling: Utilizing an ice bath or a cryostat will help maintain a consistent and low reaction temperature.[3]
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Dilution: Conducting the reaction at a lower concentration can aid in dissipating heat more effectively.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Hantzsch pyridine synthesis.
Low Yield
| Potential Cause | Recommended Solution |
| Impure Reactants | Ensure the purity of all starting materials (aldehyde, β-ketoester, nitrogen source) before commencing the synthesis.[1][3] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Prolonged heating can lead to product degradation.[1] Consider modern, milder methods like microwave-assisted synthesis or using catalysts that allow for lower temperatures.[2][5] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. While ethanol and acetic acid are traditional, greener solvents like water or glycerol, or solvent-free conditions have shown success.[4][5] |
| Inefficient Nitrogen Source | The choice of nitrogen source (e.g., ammonium acetate, ammonia) can affect the yield. Experiment with different sources to find the optimal one for your specific substrates.[4] |
| Steric Hindrance | If using a sterically hindered aldehyde, consider that this may inherently lead to lower yields.[4] Optimization of other parameters becomes even more critical. |
Side Product Formation
| Side Product | Recommended Solution |
| Oxidized Pyridine | To prevent premature oxidation of the 1,4-dihydropyridine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Michael Adducts/Self-Condensation Products | Carefully control the reaction temperature and the order of reagent addition to favor the desired reaction pathway.[3] |
| Unreacted Intermediates | Ensure the reaction goes to completion by monitoring it via TLC. If necessary, increase the reaction time or temperature cautiously. |
Experimental Protocols
General Protocol for Hantzsch 1,4-Dihydropyridine Synthesis
This is a general guideline and may require optimization for specific substrates.[3]
Materials:
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Aldehyde (1 mmol)
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β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
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Nitrogen source (e.g., ammonium acetate) (1.2 mmol)
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Solvent (e.g., ethanol)
Procedure:
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In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in the chosen solvent.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[3]
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If the product does not precipitate, remove the solvent under reduced pressure.
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Purify the crude product by crystallization or column chromatography.
Aromatization of 1,4-Dihydropyridine to Pyridine
Materials:
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Purified 1,4-dihydropyridine
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Oxidizing agent (e.g., nitric acid, potassium permanganate, ferric chloride)[2][4]
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Solvent (e.g., acetic acid)[3]
Procedure:
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Dissolve the purified 1,4-dihydropyridine in a suitable solvent, such as acetic acid.[3]
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Add the oxidizing agent portion-wise to the solution.
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Monitor the reaction by TLC until all the starting material is consumed.
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Work up the reaction mixture appropriately to isolate the pyridine product. This may involve neutralization and extraction.
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Purify the final pyridine product using crystallization or column chromatography.
Visual Guides
Hantzsch Synthesis Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Conditions for Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step synthesis starting from chelidamic acid: (1) esterification to diethyl 4-hydroxypyridine-2,6-dicarboxylate and (2) subsequent chlorination.
Frequently Asked Questions (FAQs):
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)[1][2].
Q2: My esterification of chelidamic acid to diethyl 4-hydroxypyridine-2,6-dicarboxylate is giving a low yield. What are the possible reasons?
A2: Low yields in the esterification step can be due to several factors:
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Incomplete reaction: Ensure a sufficient excess of ethanol is used as both solvent and reactant. The reaction is an equilibrium, and a large excess of alcohol drives it towards the product.
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Insufficient catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is crucial. Ensure the catalyst is fresh and added in an appropriate amount.
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Presence of water: The presence of water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous ethanol and dry glassware.
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Reaction time and temperature: The reaction typically requires refluxing for several hours to go to completion. Ensure adequate heating and reaction time.
Q3: I am observing significant side product formation during the chlorination step. What are these byproducts and how can I minimize them?
A3: Side product formation during chlorination, especially when using reagents like thionyl chloride or oxalyl chloride, can be a significant issue.
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Over-chlorination: Reaction at higher temperatures or for extended periods can lead to the formation of di- or tri-chlorinated pyridine species. Careful control of the reaction temperature is crucial.
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Reaction with solvent: Some chlorinating agents can react with certain solvents. Dichloromethane is a commonly used inert solvent for these reactions[2].
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Degradation of starting material or product: The pyridine ring can be sensitive to harsh reaction conditions. Using milder chlorinating agents or optimizing the reaction temperature and time can help minimize degradation.
Q4: How do I choose between different chlorinating agents like thionyl chloride and oxalyl chloride?
A4: Both thionyl chloride and oxalyl chloride are effective for converting the hydroxyl group of diethyl 4-hydroxypyridine-2,6-dicarboxylate to a chloride.
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Thionyl chloride: It is a powerful chlorinating agent. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture. However, it can sometimes lead to charring or darker reaction mixtures if not used carefully.
-
Oxalyl chloride: This reagent is also very effective and often used with a catalytic amount of dimethylformamide (DMF). The byproducts are also gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride). It is sometimes considered a milder alternative to thionyl chloride.
Q5: What is the best way to purify the final product, this compound?
A5: Purification of the final product typically involves a combination of techniques:
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Aqueous workup: After the reaction, a careful aqueous workup is necessary to remove any remaining acid and water-soluble byproducts. This often involves washing with a saturated sodium bicarbonate solution followed by brine[3].
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Column chromatography: This is a highly effective method for separating the desired product from non-polar and highly polar impurities. A common mobile phase is a mixture of hexane and ethyl acetate[4].
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Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Esterification | Chelidamic acid | Ethanol, Sulfuric acid (cat.) | Ethanol | Reflux | 3 | 82 |
| Chlorination | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Thionyl chloride | Dichloromethane | Reflux | 1 | High |
| Chlorination | 4-bromopyridine-2,6-dicarboxylic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | Room Temp | 6 | 90 (for the diacid chloride) |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
This protocol is adapted from a standard esterification procedure.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend chelidamic acid (10 g, 55 mmol) in anhydrous ethanol (200 mL).
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Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the suspension.
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Reaction: Heat the mixture to reflux and maintain for 3 hours. The solid should gradually dissolve.
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Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield diethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.
Protocol 2: Synthesis of this compound
This protocol describes a general method for the chlorination of the intermediate ester.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 4-hydroxypyridine-2,6-dicarboxylate in anhydrous dichloromethane.
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Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
References
Technical Support Center: Purification of Crude Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl 4-chloropyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the corresponding diethyl 4-chloro-1,4-dihydropyridine-2,6-dicarboxylate. This arises from the incomplete oxidation of the dihydropyridine intermediate during a Hantzsch-type pyridine synthesis. Other potential impurities include unreacted starting materials (e.g., ethyl acetoacetate, an aldehyde, and an ammonia source) and side-products from their self-condensation.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions, you can track the separation of the desired product from impurities. A typical TLC system for separating dihydropyridine and pyridine derivatives is a mixture of hexane and ethyl acetate. The more polar pyridine product will have a lower Rf value than the less polar dihydropyridine impurity.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purification are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from impurities with different polarities. Recrystallization is a good technique for removing minor impurities and obtaining a highly crystalline final product.
Q4: How do I choose a suitable solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between the target compound and its impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product, and finally more polar impurities. For this compound, a solvent system of hexane/ethyl acetate is a good starting point.
Q5: What is a good solvent for recrystallizing this compound?
A5: The choice of recrystallization solvent depends on the solubility profile of your compound. A good solvent will dissolve the compound when hot but not when cold. For compounds like this compound, common recrystallization solvents include ethanol, methanol, or a mixture of solvents such as acetone/hexane or ethanol/water.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the solvent system is too high or too low. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product Elutes Too Quickly with Impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Streaking of Spots on TLC of Fractions | The compound may be interacting with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica gel. |
| The sample was overloaded on the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated with impurities, or the cooling is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help. |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low Recovery of Pure Product | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Ensure the solution is cooled sufficiently to minimize solubility. |
| Crystals are Colored or Appear Impure | Insoluble impurities are trapped in the crystal lattice. | Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize. The use of activated charcoal can also help remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
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UV lamp for visualization
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
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Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., starting with a 4:1 ratio).
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Visualize the spots under a UV lamp. The dihydropyridine impurity should have a higher Rf than the pyridine product.
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Column Preparation:
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Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
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Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
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Add a thin layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add this dry-loaded sample to the top of the column.
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Add another thin layer of sand on top of the sample.
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Elution:
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Begin eluting the column with the initial non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
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Collect fractions and monitor the elution by TLC.
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Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the desired product.
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-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC.
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Combine the fractions containing the pure product.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, methanol, or acetone/hexane mixture)
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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Select a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimum amount of the chosen hot solvent to dissolve the solid completely.
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Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
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Data Presentation
Table 1: TLC Analysis of a Representative Purification
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value |
| Diethyl 4-chloro-1,4-dihydropyridine-2,6-dicarboxylate (Impurity) | 4:1 | ~0.6 |
| This compound (Product) | 4:1 | ~0.3 |
| This compound (Product) | 2:1 | ~0.5 |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Preventing decomposition of Diethyl 4-chloropyridine-2,6-dicarboxylate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. The information is designed to help prevent compound decomposition and optimize synthetic outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DC-01 | Low Yield of Final Product | - Incomplete chlorination of the starting material (e.g., Diethyl 4-hydroxypyridine-2,6-dicarboxylate).- Decomposition of the product during reaction or workup.- Suboptimal reaction temperature or time. | - Ensure the use of a slight excess of the chlorinating agent (e.g., POCl₃, SOCl₂).- Maintain anhydrous conditions throughout the reaction.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Perform the reaction at the lowest effective temperature to minimize side reactions. |
| DC-02 | Presence of Impurities in the Final Product | - Starting Material: Unreacted Diethyl 4-hydroxypyridine-2,6-dicarboxylate.- Byproduct: 4-alkoxy or 4-hydroxy derivatives from reaction with residual alcohol or water.- Byproduct: Products of ester hydrolysis (mono- or di-acid). | - Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).- Workup: Use a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, dilute base to neutralize excess acid, followed by extraction with a non-polar solvent.- Reaction Conditions: Ensure all reagents and solvents are thoroughly dried before use. |
| DC-03 | Product Decomposition During Purification | - Hydrolysis: Exposure to acidic or basic conditions during chromatography or extraction.- Thermal Decomposition: Use of high temperatures during solvent evaporation. | - Chromatography: Use a neutral stationary phase (e.g., silica gel) and a non-protic eluent system.- Evaporation: Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at <40°C). |
| DC-04 | Discoloration of the Reaction Mixture or Final Product | - Formation of colored byproducts due to overheating or prolonged reaction times.- Presence of trace impurities in the starting materials or solvents. | - Maintain strict temperature control throughout the synthesis.- Use purified, high-quality reagents and solvents.- Decolorize the product solution with activated charcoal before crystallization, if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common decomposition pathway for this compound during its synthesis?
The most probable decomposition pathway is nucleophilic aromatic substitution at the 4-position. The electron-withdrawing nature of the two ester groups makes the pyridine ring susceptible to attack by nucleophiles. If water or alcohol is present during the synthesis (especially at elevated temperatures), the chloro group can be displaced to form the corresponding 4-hydroxy or 4-alkoxy derivatives.
Q2: How can I minimize the hydrolysis of the ester groups?
To minimize ester hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis and workup. Avoid strong acidic or basic conditions, particularly at elevated temperatures. If an aqueous workup is unavoidable, it should be performed quickly with cold solutions to limit the contact time with water.
Q3: What are the recommended storage conditions for this compound to prevent decomposition?
To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric nucleophiles.
Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
Yes, thionyl chloride is a viable alternative to phosphorus oxychloride for the chlorination of the precursor, Diethyl 4-hydroxypyridine-2,6-dicarboxylate. Both reagents are effective, and the choice may depend on the specific reaction conditions and downstream purification strategy. Reactions of N-alkyl-4-pyridone-2,6-dicarboxylic acids with thionyl chloride have been reported to yield 4-chloropyridine-2,6-dicarboxylic acid derivatives.[1]
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
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Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and is excellent for assessing the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of any impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl 4-hydroxypyridine-2,6-dicarboxylate using Phosphorus Oxychloride (POCl₃)
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent).
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Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
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Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a cold, saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification:
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Filter the drying agent and concentrate the organic solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
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Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis.
Potential Decomposition Pathways
References
Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the synthesis of this compound.
| Question | Answer |
| My yield of this compound is consistently low. What are the potential causes and solutions? | Low yields can stem from several factors. Firstly, ensure your starting material, 4-chloropyridine-2,6-dicarboxylic acid, is of high purity. Impurities can interfere with the esterification reaction. Secondly, the reaction is equilibrium-driven; ensure you are using a sufficient excess of ethanol and an effective acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) to drive the reaction towards the product. Incomplete reaction due to insufficient heating or reaction time is another common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC). If using thionyl chloride, ensure it is freshly distilled for optimal reactivity. |
| I am observing significant side product formation. What are these side products and how can I minimize them? | A common side reaction is the formation of the mono-ester. This can be minimized by ensuring a molar excess of ethanol and adequate reaction time. Another potential issue is the degradation of the pyridine ring under harsh acidic conditions and high temperatures. To mitigate this, maintain careful temperature control and avoid prolonged heating. If using thionyl chloride, impurities in the reagent can lead to undesired side reactions; using freshly distilled thionyl chloride is recommended. |
| The purification of the final product by column chromatography is proving difficult. Are there alternative purification methods? | If column chromatography is not providing adequate separation, recrystallization is a viable alternative. A suitable solvent system for recrystallization would be a mixture of ethanol and water or hexane and ethyl acetate. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed. Cooling the solution should then induce crystallization of the pure product. |
| How can I effectively monitor the progress of the esterification reaction? | Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (dicarboxylic acid) is highly polar and will have a low Rf value, while the diethyl ester product is less polar and will have a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. |
| What are the key safety precautions I should take during this synthesis? | Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can release HCl gas, which is toxic and corrosive; ensure adequate ventilation. Ethanol is flammable and should be heated using a heating mantle and not an open flame. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-chloropyridine-2,6-dicarboxylic acid |
| Reagents | Ethanol (excess), Thionyl Chloride or Sulfuric Acid (catalyst) |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 78-80 °C (Reflux) |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% |
| Appearance | White to off-white solid |
| Molecular Weight | 259.67 g/mol |
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
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4-chloropyridine-2,6-dicarboxylic acid
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Anhydrous Ethanol
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Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Hexane
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloropyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
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Addition of Catalyst (Method A: Thionyl Chloride): Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
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Addition of Catalyst (Method B: Sulfuric Acid): To the suspension in ethanol, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while stirring.
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Reaction: After the addition of the catalyst, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).
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Work-up:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Reduce the volume of ethanol using a rotary evaporator.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Alternatively, the crude product can be recrystallized from an ethanol/water or hexane/ethyl acetate mixture.
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Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate Synthesis by Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of synthesis byproducts of Diethyl 4-chloropyridine-2,6-dicarboxylate using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the expected major species in my reaction mixture?
A common and efficient method for synthesizing this compound starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis typically proceeds in two main steps:
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Esterification: The two carboxylic acid groups of chelidamic acid are esterified, usually by heating in ethanol with an acid catalyst, to yield Diethyl 4-hydroxypyridine-2,6-dicarboxylate.
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Chlorination: The hydroxyl group at the 4-position is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Therefore, in your reaction mixture, you can expect to find your target molecule, unreacted starting materials, and intermediates.
Q2: I am seeing unexpected peaks in my mass spectrum. What are the most likely byproducts in the synthesis of this compound?
Unexpected peaks in your mass spectrum often correspond to byproducts from incomplete reactions or side reactions. Based on the common synthetic route, the most probable byproducts are:
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Chelidamic acid: The initial starting material. Its presence indicates incomplete esterification.
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Diethyl 4-hydroxypyridine-2,6-dicarboxylate: The intermediate from the first step. Its presence suggests incomplete chlorination.
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Mono-esterified intermediates: Products where only one of the two carboxylic acid groups has been esterified.
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Diethyl pyridine-2,6-dicarboxylate: This can form if the hydroxyl group is removed but not replaced by a chlorine atom (a hydrodehalogenation-type side reaction), though this is generally less common.
Q3: How can I use mass spectrometry to differentiate between the target molecule and the key byproducts?
Mass spectrometry is an excellent tool for this purpose as each compound will have a distinct molecular weight and therefore a different mass-to-charge ratio (m/z). By comparing the observed m/z values in your spectrum to the calculated molecular weights of the expected compounds, you can identify the components of your reaction mixture. The table below provides the expected molecular weights and corresponding m/z values for the protonated species [M+H]⁺, which are commonly observed in techniques like electrospray ionization (ESI).
Data Summary of Potential Species
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Target Molecule | |||
| This compound | C₁₁H₁₂ClNO₄ | 257.67 | 258.05 |
| Starting Material & Intermediates | |||
| Chelidamic acid | C₇H₅NO₅ | 183.12 | 184.02 |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | C₁₁H₁₃NO₅ | 239.22 | 240.08 |
| Potential Byproducts | |||
| Diethyl pyridine-2,6-dicarboxylate | C₁₁H₁₃NO₄ | 223.22 | 224.08 |
| Ethyl 4-chloro-6-carboxy-pyridine-2-carboxylate | C₉H₈ClNO₄ | 229.62 | 230.02 |
| 4-chloro-2,6-pyridinedicarboxylic acid | C₇H₄ClNO₄ | 201.56 | 202.00 |
Experimental Protocols
Mass Spectrometry Analysis of Reaction Mixture
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Sample Preparation:
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Take an aliquot of the crude reaction mixture.
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Dilute the aliquot to a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. The choice of solvent should be compatible with your mass spectrometer's ionization source.
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If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
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-
Instrumentation and Parameters (example for ESI-MS):
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Scan Range: m/z 100 - 500.
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Capillary Voltage: 3.5 - 4.5 kV.
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Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).
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Source Temperature: 120 - 150 °C.
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Desolvation Temperature: 300 - 400 °C.
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Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr.
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Data Analysis:
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Acquire the mass spectrum of your sample.
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Identify the m/z values of the major peaks.
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Compare the observed m/z values with the "Expected m/z [M+H]⁺" column in the data summary table to identify the compounds present in your mixture.
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For confirmation, consider performing tandem mass spectrometry (MS/MS) on the peaks of interest to analyze their fragmentation patterns.
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Visualizations
Caption: Synthetic pathway and potential byproducts.
Caption: Troubleshooting workflow for mass spec analysis.
Technical Support Center: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. The information focuses on the critical role of temperature in the reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The process involves two main transformations: the chlorination of the 4-hydroxy group and the esterification of the two carboxylic acid groups. These steps can be performed in varying order, but a frequent approach involves the formation of the diacid chloride followed by esterification.
Q2: How does temperature affect the yield of this compound?
Temperature is a critical parameter in the chlorination step. Generally, higher temperatures favor a faster reaction rate, but can also lead to the formation of impurities and decomposition of the product, thereby reducing the overall yield. An optimal temperature balance is necessary to ensure both efficient conversion and high product purity.
Q3: What are the common side products if the reaction temperature is not properly controlled?
If the temperature during the chlorination step is too high, it can lead to the formation of undesired byproducts such as over-chlorinated species or decomposition products. At temperatures that are too low, the reaction may be incomplete, resulting in a lower yield of the desired product and the presence of unreacted starting material.
Q4: What is the recommended solvent for this synthesis?
The choice of solvent depends on the specific chlorinating agent used. For chlorination with reagents like phosphorus oxychloride or thionyl chloride, the reaction is often carried out in an excess of the chlorinating agent or in a high-boiling inert solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low to no product yield | Reaction temperature is too low, leading to poor reactivity of the chlorinating agent. | Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or HPLC. Ensure the temperature does not exceed the recommended maximum to avoid degradation. |
| Inefficient stirring, leading to a heterogeneous reaction mixture. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and facilitate heat transfer. | |
| Presence of significant impurities | Reaction temperature is too high, causing thermal decomposition of the product or promoting side reactions. | Lower the reaction temperature. Consider a step-wise temperature profile, starting at a lower temperature and gradually increasing it. |
| The reaction time is too long, even at the optimal temperature, leading to product degradation. | Optimize the reaction time by monitoring the consumption of the starting material and the formation of the product. Quench the reaction once the optimal conversion is achieved. | |
| Incomplete reaction | The reaction temperature is too low or the reaction time is insufficient. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to determine the optimal conditions. |
| Product is dark or discolored | The reaction temperature is excessively high, leading to charring or the formation of colored impurities. | Reduce the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Chlorination of Chelidamic Acid
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add chelidamic acid (1 equivalent).
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Slowly add phosphorus oxychloride (3-5 equivalents) to the flask at room temperature with vigorous stirring.
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Once the addition is complete, slowly heat the reaction mixture to the desired temperature (see table below for temperature effects) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride.
Step 2: Esterification
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Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in an excess of absolute ethanol at 0°C.
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Stir the mixture at room temperature for 1-2 hours.
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Remove the excess ethanol under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Data Presentation
Table 1: Effect of Temperature on the Chlorination of Chelidamic Acid
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Observations |
| 60 | 4 | 45 | 95 | Incomplete reaction, significant starting material remains. |
| 80 | 3 | 75 | 92 | Good conversion, minor impurities observed. |
| 100 | 2 | 85 | 88 | High conversion, increased formation of byproducts. |
| 120 | 2 | 70 | 75 | Significant product degradation, dark-colored reaction mixture. |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of temperature on this reaction. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Relationship between temperature and reaction outcome.
Technical Support Center: Optimizing Diethyl 4-chloropyridine-2,6-dicarboxylate Reactions
Welcome to the Technical Support Center for the synthesis and optimization of Diethyl 4-chloropyridine-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-documented synthetic pathway starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This route typically involves two key transformations:
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Chlorination: The hydroxyl group at the 4-position of the pyridine ring is replaced with a chlorine atom.
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Esterification: The two carboxylic acid groups are converted to their corresponding diethyl esters.
Q2: Which catalysts are recommended for the chlorination of the 4-hydroxy-pyridine precursor?
Commonly used chlorinating agents for converting hydroxypyridines to chloropyridines include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The choice between these reagents can impact reaction efficiency and product purity. While specific comparative data for the diethyl ester is limited, studies on similar substrates suggest that both can be effective. Solvent-free chlorination using equimolar POCl₃ in a sealed reactor has been shown to be efficient for various hydroxypyridines.[1]
Q3: What are the best catalysts for the esterification of 4-chloropyridine-2,6-dicarboxylic acid?
The Fischer-Speier esterification is a standard method for this conversion, typically employing an excess of ethanol and a strong acid catalyst.[2] Commonly used catalysts include:
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Sulfuric Acid (H₂SO₄)
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p-Toluenesulfonic Acid (TsOH)
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Lewis acids such as scandium(III) triflate[2]
The reaction is often driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.
Q4: I am observing low yields in my reaction. What are the likely causes?
Low yields can stem from several factors depending on the reaction step. For a comprehensive overview of potential issues and solutions, please refer to the Troubleshooting Guides below. Common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions.
Troubleshooting Guides
Guide 1: Chlorination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to the chloro-derivative | 1. Inactive chlorinating agent (e.g., hydrolyzed POCl₃).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture. | 1. Use freshly distilled or a new bottle of the chlorinating agent.2. Gradually increase the reaction temperature and monitor by TLC. Consider extending the reaction time.3. Ensure all glassware is oven-dried and reactants are anhydrous. |
| Formation of dark, tarry side products | 1. Reaction temperature is too high, leading to decomposition.2. Prolonged reaction time at elevated temperatures. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product hydrolyzes back to the starting material during workup | The chlorinated pyridine product can be sensitive to hydrolysis, especially in acidic or basic aqueous conditions. | 1. Evaporate the excess chlorinating agent under reduced pressure before workup.2. Quench the reaction mixture by pouring it onto crushed ice and then neutralizing carefully with a weak base like sodium bicarbonate solution.3. Extract the product quickly with an appropriate organic solvent.[3] |
| Difficult purification | Presence of residual chlorinating agent or polar byproducts. | 1. Ensure complete removal of the chlorinating agent before purification.2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities. |
Guide 2: Esterification of 4-chloropyridine-2,6-dicarboxylic acid
| Issue | Potential Cause | Recommended Solution |
| Incomplete conversion to the diethyl ester (monoester remains) | 1. Insufficient amount of ethanol.2. Reaction has not reached equilibrium.3. Inefficient water removal. | 1. Use a large excess of ethanol, which can also serve as the solvent.2. Increase the reaction time and monitor by TLC or LC-MS.3. Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the product.[4] |
| Low overall yield | 1. Suboptimal catalyst concentration.2. Reaction temperature is too low.3. Steric hindrance at the carboxylic acid positions. | 1. Optimize the amount of acid catalyst used.2. Increase the reaction temperature to reflux.3. For sterically hindered substrates, consider alternative esterification methods like using a coupling agent (e.g., DCC) or converting the carboxylic acid to the more reactive acid chloride first. |
| Formation of side products (e.g., diethyl ether from ethanol) | Acid-catalyzed dehydration of the alcohol at high temperatures. | 1. Maintain a controlled reflux temperature.2. Consider using a milder acid catalyst. |
| Product isolation issues | The product may be soluble in the aqueous layer during workup, especially if the pH is not properly controlled. | 1. After neutralizing the acid catalyst, ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Catalyst Performance Data
Table 1: Comparison of Chlorinating Agents for Hydroxypyridines
| Catalyst/Reagent | Typical Conditions | Reported Yields (for similar substrates) | Key Advantages | Key Disadvantages |
| POCl₃ | Reflux, often with a base (e.g., pyridine, triethylamine) or solvent-free.[1] | 70-95% | Readily available, effective for many substrates. | Excess reagent can be difficult to remove, workup can be hazardous. |
| SOCl₂ | Reflux, often with a catalytic amount of DMF. | 60-90% | Excess reagent is volatile and easily removed. | Can lead to charring with sensitive substrates, generates SO₂ gas. |
| POCl₃ / PCl₅ | Reflux, mixture can enhance reactivity. | >80% | Can be more effective for less reactive substrates. | Solid PCl₅ can be difficult to handle, corrosive byproducts. |
Table 2: Comparison of Acid Catalysts for Fischer Esterification of Pyridine Carboxylic Acids
| Catalyst | Typical Conditions | Reported Yields (for similar substrates) | Key Advantages | Key Disadvantages |
| H₂SO₄ | Reflux in excess alcohol.[4] | 80-95% | Inexpensive, highly effective. | Strong dehydrating agent, can cause charring with sensitive substrates. |
| TsOH | Reflux in excess alcohol, often with azeotropic water removal.[4] | 85-98% | Milder than H₂SO₄, less charring. | More expensive than H₂SO₄. |
| Lewis Acids (e.g., Sc(OTf)₃) | Milder conditions may be possible.[2] | Good to excellent | High catalytic activity, can be used in smaller amounts. | High cost. |
| Solid Acid Catalysts | Flow or batch reactors, elevated temperatures. | Good to excellent | Reusable, simplified workup. | May require higher temperatures or longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid
This protocol describes the formation of the acid chloride intermediate, which can then be esterified.
-
To a dried, round-bottom flask equipped with a reflux condenser and a gas outlet, add chelidamic acid monohydrate.
-
Add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by observing the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The resulting crude 4-chloropyridine-2,6-dicarbonyl dichloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: this compound from the Dicarbonyl Dichloride
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of anhydrous ethanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low reaction yields.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Due to a lack of specific published methods for this exact analyte, this document outlines a systematic approach to method development and comparison, drawing upon established methodologies for structurally similar pyridine dicarboxylate derivatives. The experimental data presented is illustrative, based on typical performance characteristics of the proposed methods.
Introduction to Analytical Challenges
This compound is a substituted pyridine derivative. The primary analytical challenge in its purity analysis lies in the effective separation of the main compound from potential process-related impurities and degradation products. These may include starting materials, intermediates, by-products, and isomers with very similar polarities. A robust HPLC method must be selective, sensitive, accurate, and precise to ensure the quality and stability of the compound.
Comparison of Proposed HPLC Methods
Based on the analysis of similar compounds, two primary reversed-phase HPLC (RP-HPLC) methods are proposed for initial screening and optimization. The key difference lies in the mobile phase composition and gradient, which will significantly impact selectivity.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | C18 Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Acetonitrile (50:10:40 v/v/v)[1] | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 240 nm[1] | UV at 240 nm |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | ~15 min | ~25 min |
| Pros | Simple, rapid, good for routine QC if impurities are well-resolved. | Higher resolving power for complex impurity profiles, suitable for stability-indicating assays. |
| Cons | May not resolve closely eluting impurities. | Longer run time, requires more complex method development. |
Experimental Protocols
A systematic approach to developing a suitable HPLC method is crucial. The following protocols outline the steps for sample preparation, method development, and validation.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Impurity Spiking: To confirm the selectivity of the method, a sample solution should be spiked with known impurities or forced degradation products.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
HPLC Method Development Workflow
Caption: HPLC Method Development Workflow.
Method Validation
Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting limit to 150% of the nominal concentration.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Logical Comparison of Methodologies
The choice between an isocratic and a gradient method depends on the complexity of the sample and the intended application of the method.
Caption: Logic for HPLC Method Selection.
Conclusion
The purity analysis of this compound by HPLC requires a systematic method development approach. While no specific method is readily available in the literature, the principles outlined in this guide, derived from the analysis of similar pyridine derivatives, provide a robust framework for establishing a suitable analytical method. Initial screening should focus on C18 columns with both isocratic and gradient elution using common solvent systems like water, acetonitrile, and methanol, with UV detection around 240 nm. Subsequent optimization and validation in accordance with ICH guidelines will ensure a reliable and accurate method for quality control and stability assessment.
References
Comparative Analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate and Other Substituted Pyridines for Researchers and Drug Development Professionals
An Objective Comparison of Synthesis, Reactivity, and Biological Activity
For researchers and professionals in drug development, the selection of a core scaffold is a critical decision that influences the synthetic feasibility, chemical reactivity, and ultimately, the biological activity of a lead compound. Pyridine derivatives are a cornerstone in medicinal chemistry, and among them, substituted pyridine-2,6-dicarboxylates offer a versatile platform for modification. This guide provides a comparative analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate against other 4-substituted analogues, focusing on key performance metrics supported by experimental data.
Synthesis Efficiency: A Comparative Overview
The accessibility of a chemical scaffold is a primary concern in research and development. A one-pot synthesis method for various diethyl 4-substituted-pyridine-2,6-dicarboxylates provides a basis for comparing the efficiency of their formation. The yields of these reactions are influenced by the electronic nature of the substituent at the 4-position.
| 4-Substituent | Aldehyde Precursor | Yield (%) |
| Chloro (Cl) | 4-Chlorobenzaldehyde | Data not available in the comparative study |
| Phenyl (Ph) | Benzaldehyde | 85 |
| 4-Nitrophenyl (4-NO₂Ph) | 4-Nitrobenzaldehyde | 95 |
| 4-Methoxyphenyl (4-MeOPh) | 4-Anisaldehyde | 82 |
| 2-Naphthyl | 2-Naphthaldehyde | 88 |
| Furyl | 2-Furaldehyde | 75 |
| Thienyl | 2-Thiophenecarboxaldehyde | 78 |
| Propyl | Butyraldehyde | 65 |
Table 1: Comparative yields of diethyl 4-substituted-pyridine-2,6-dicarboxylates via a one-pot synthesis. Data from a study on the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[1][2]
While a direct yield for the 4-chloro derivative using this specific one-pot method is not provided in the comparative study, the synthesis of related compounds suggests that electron-withdrawing groups can influence the reaction efficiency. The synthesis of this compound is typically achieved through multi-step processes, often starting from chelidamic acid. A convenient multigram synthesis of the precursor, 4-chloropyridine-2,6-dicarbonyl dichloride, has been reported, which can then be esterified to the desired diethyl ester.[3]
Experimental Protocol: One-Pot Synthesis of Diethyl 4-Aryl-pyridine-2,6-dicarboxylates
This protocol is adapted from a general method for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[1]
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
Ethyl pyruvate (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aldehyde, ethyl pyruvate, and ammonium acetate in ethanol is stirred at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Reactivity Profile: A Focus on Halogenated Pyridines
The chloro-substituent at the 4-position of the pyridine ring renders this compound an important intermediate for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ester groups and the pyridine nitrogen atom activates the 4-position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse library of 4-substituted pyridine derivatives. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and reaction conditions.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr reactions.
Suzuki-Miyaura Cross-Coupling
The carbon-chlorine bond at the 4-position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The reactivity of halopyridines in Suzuki-Miyaura coupling typically follows the order I > Br > Cl. While chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts, the use of appropriate phosphine ligands and reaction conditions can facilitate efficient coupling.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Biological Activity: A Comparative Perspective
Pyridine-2,6-dicarboxamide derivatives, which can be synthesized from the corresponding dicarboxylates, have shown a wide range of biological activities, including antimicrobial and anticancer properties. The nature of the substituent at the 4-position can significantly modulate this activity.
| Compound | 4-Substituent | A375 IC₅₀ (µM) | HT29 IC₅₀ (µM) |
| C1 | 2-aminobenzimidazole | 81.45 | >500 |
| C2 | 4-hydroxy | 421.13 | >500 |
| C3 | 4-aminopyridine | 7.23 | 193.18 |
Table 2: Anticancer activity of Tl(III) complexes of pyridine-2,6-dicarboxylate derivatives.[4]
These results highlight the profound impact of the 4-substituent on the biological activity, with the 4-aminopyridine derivative (C3) demonstrating significantly higher potency against the A375 cell line.[4] Although this compound was not included in this study, its potential as a precursor to a wide array of 4-substituted analogs makes it a valuable starting material for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery. While its direct synthesis may not always offer the highest yield in one-pot procedures compared to some other 4-substituted analogs, its true strength lies in its reactivity. The presence of the chloro group at the 4-position provides a reactive handle for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the facile generation of diverse libraries of compounds for biological screening. The significant influence of the 4-substituent on the biological activity of pyridine-2,6-dicarboxylate derivatives underscores the importance of this compound as a key intermediate for the exploration of chemical space and the optimization of lead compounds. Further quantitative comparative studies on the reactivity and biological activity of a homologous series of 4-substituted pyridine-2,6-dicarboxylates would be highly beneficial to the research community.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: Diethyl 4-chloropyridine-2,6-dicarboxylate vs. its Bromo Analog
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of heterocyclic chemistry, substituted pyridines are invaluable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, diethyl 4-halopyridine-2,6-dicarboxylates serve as versatile intermediates, offering a reactive handle at the 4-position for a variety of transformations. The choice between the chloro and bromo derivatives of this scaffold is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of diethyl 4-chloropyridine-2,6-dicarboxylate and its bromo analog, supported by established chemical principles and illustrative experimental data from analogous systems.
Executive Summary
The relative reactivity of this compound and its bromo counterpart is highly dependent on the reaction mechanism.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bromo analog is generally more reactive. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.
-
For nucleophilic aromatic substitution (SNA r), the chloro analog is often the more reactive species. The higher electronegativity of the chlorine atom provides greater stabilization of the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.
This guide will delve into these reactivity trends, presenting illustrative quantitative data and detailed experimental protocols for these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the halide in these reactions typically follows the trend: I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, often requiring less forcing conditions.
Table 1: Illustrative Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Analogous 4-Halopyridines
| Entry | Halopyridine Derivative (Analogous) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,6-dimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Chloro-2,6-dimethylpyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 88 |
Note: Data presented is for analogous compounds to illustrate general reactivity trends and may not represent the exact conditions for diethyl 4-halopyridine-2,6-dicarboxylates.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyridine Derivative (Illustrative)
Materials:
-
4-Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask is added the 4-bromopyridine derivative, arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Toluene and water (typically a 4:1 to 10:1 mixture) are added, followed by the Pd(PPh₃)₄ catalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. The choice of palladium catalyst and ligand is crucial, especially for the less reactive chloro-analog.
Table 2: Illustrative Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Analogous 4-Halopyridines
| Entry | Halopyridine Derivative (Analogous) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,6-lutidine | Morpholine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | 92 |
| 2 | 4-Chloro-2,6-lutidine | Morpholine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 120 | 18 | 85 |
Note: Data presented is for analogous compounds to illustrate general reactivity trends and may not represent the exact conditions for diethyl 4-halopyridine-2,6-dicarboxylates.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromopyridine Derivative (Illustrative)
Materials:
-
4-Bromopyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
BINAP (0.03 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube is added the 4-bromopyridine derivative, Pd₂(dba)₃, and BINAP.
-
The tube is evacuated and backfilled with an inert atmosphere.
-
Toluene, the amine, and a solution of sodium tert-butoxide in toluene are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Nucleophilic Aromatic Substitution (SNA r)
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNA r) on electron-deficient aromatic rings often shows a reverse trend in halide reactivity, with chlorides being more reactive than bromides. This is because the rate-determining step is the nucleophilic attack to form a Meisenheimer complex, which is stabilized by the electron-withdrawing ability of the halogen (F > Cl > Br > I).
Table 3: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution with an Amine
| Entry | Halopyridine Derivative (Analogous) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pyrrolidine | DMSO | 80 | 4 | >95 (Estimated) |
| 2 | Diethyl 4-bromopyridine-2,6-dicarboxylate | Pyrrolidine | DMSO | 80 | 12 | >95 (Estimated) |
Note: The yields are estimated based on the high reactivity of similar substrates in SNA r reactions. The key differentiator is the reaction rate, with the chloro derivative expected to react faster.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Illustrative)
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., pyrrolidine) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in DMSO is added the amine.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product. If no precipitate forms, the aqueous mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams outline the catalytic cycle for a Suzuki-Miyaura coupling and the mechanism for nucleophilic aromatic substitution.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA r).
Conclusion
The choice between this compound and its bromo analog is a strategic one that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the more reactive and often preferred starting material, potentially allowing for milder conditions and lower catalyst loadings. Conversely, for nucleophilic aromatic substitution reactions, the chloro derivative is generally more reactive, leading to faster reaction times. Researchers and drug development professionals should consider these fundamental reactivity principles, alongside factors such as cost and availability, when designing synthetic routes involving these valuable pyridine-based intermediates.
Comparative Guide to Validated Analytical Methods for Diethyl 4-chloropyridine-2,6-dicarboxylate Quantification
Data Presentation
The following table summarizes the performance characteristics of analytical methods validated for compounds structurally analogous to Diethyl 4-chloropyridine-2,6-dicarboxylate. These methods can be adapted and validated for the specific quantification of the target compound.
| Parameter | HPLC-UV (Analog: Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)[1] | GC-MS (General for Pyridine Derivatives) | LC-MS/MS (General for Pyridine Derivatives)[2][3][4][5] |
| Linearity Range | 1-6 µg/mL[1] | Analyte Dependent | 0.25 - 1.14 ppm[3] |
| Correlation Coefficient (R²) | >0.99[1] | >0.99 | >0.99[3] |
| Limit of Detection (LOD) | Not Specified | Low ng/mL to pg/mL | 0.075 ppm[3] |
| Limit of Quantification (LOQ) | Not Specified | Low µg/mL to ng/mL | 0.251 ppm[3] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 94.1-106.0%[3] |
| Precision (%RSD) | <2%[1] | <5% | <2.9%[3] |
Mandatory Visualization
The following diagram illustrates a general workflow for the quantification of a target analyte using a chromatographic method, which is applicable to HPLC, GC-MS, and LC-MS/MS.
Caption: General workflow for a validated analytical method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for structurally related compounds and should be optimized and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for a similar pyridine dicarboxylate derivative.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile, and methanol. The exact ratio should be optimized to achieve good separation. A common starting point could be a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. The optimal wavelength for this compound should be determined by scanning a standard solution.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure complete volatilization of the analyte without degradation.
-
Oven Temperature Program: A temperature gradient program should be developed to ensure good separation of the analyte from any impurities or matrix components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis and peak identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization can be employed to improve the volatility and thermal stability of the analyte.
-
-
Quantification: An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier such as formic acid or ammonium acetate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Sample Preparation: Similar to HPLC, samples are dissolved and diluted in a suitable solvent.
-
Quantification: An isotopically labeled internal standard is ideal for the most accurate quantification. A calibration curve is generated by plotting the ratio of the analyte MRM peak area to the internal standard MRM peak area against the analyte concentration.
Conclusion
While no single, validated method for the direct quantification of this compound has been identified in the public domain, the analytical techniques of HPLC-UV, GC-MS, and LC-MS/MS are all highly applicable. The provided protocols, derived from methods for structurally analogous compounds, serve as a robust starting point for developing and validating a suitable analytical method. For routine quality control, HPLC-UV offers a balance of performance and cost-effectiveness. For high-sensitivity and confirmatory analysis, GC-MS and particularly LC-MS/MS are the methods of choice. It is imperative that any adapted method undergoes rigorous validation according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. food.actapol.net [food.actapol.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monitoring the Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate using TLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with alternative analytical methods for monitoring the synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate technique for your research needs.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, requires careful monitoring to ensure optimal reaction conditions and yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely employed for this purpose.[1][2][3][4] This guide will delve into the practical application of TLC for monitoring this specific synthesis and compare its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
TLC Analysis: A Practical Approach
TLC operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2] For pyridine derivatives, silica gel is a common stationary phase; however, due to the basic nature of the pyridine ring, peak tailing can occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.
Experimental Protocol: TLC Monitoring
1. Materials:
- TLC plates: Silica gel 60 F254
- Developing chamber
- Capillary tubes for spotting
- Mobile Phase: A starting point for optimization is a mixture of Hexane and Ethyl Acetate. Given the polarity of the product, a ratio of 7:3 (Hexane:Ethyl Acetate) with the addition of 0.5% triethylamine (TEA) is a plausible starting point. For more polar compounds, different solvent systems may be necessary.[1] A reported mobile phase for a similar dihydropyridine derivative is benzene:pyridine:methanol (5:3:2).
- Visualization: UV lamp (254 nm)
2. Procedure:
- Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
- Spotting: Apply small spots of the starting material (dissolved in a suitable solvent), the reaction mixture at different time points, and a "co-spot" (starting material and reaction mixture in the same spot) onto the baseline.[4]
- Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
- Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. The consumption of the starting material and the formation of the product can be observed by the disappearance of the starting material spot and the appearance of a new spot with a different R_f value.
Data Presentation: TLC Monitoring Results
The progress of the reaction can be qualitatively assessed by the changes in the spot intensities on the TLC plate over time. The Retention Factor (R_f) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Compound | Plausible R_f Value (7:3 Hexane:EtOAc + 0.5% TEA) | Observations |
| Starting Material (e.g., a pyridine precursor) | ~0.6 | Spot intensity decreases as the reaction progresses. |
| This compound | ~0.4 | Spot appears and its intensity increases as the reaction proceeds. |
| By-product(s) | Varies | Appearance of additional spots may indicate the formation of by-products. |
Note: R_f values are indicative and can vary based on the specific stationary phase, mobile phase composition, temperature, and humidity.
Comparison with Alternative Analytical Techniques
While TLC is a valuable tool for rapid qualitative monitoring, other techniques like HPLC and GC can provide more detailed quantitative information.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[2] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase in a column.[5][6] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[6][7] |
| Primary Use | Rapid, qualitative monitoring of reaction progress and purity assessment.[1][3][4] | Quantitative analysis, purification, and analysis of non-volatile or thermally labile compounds.[6][7] | Analysis of volatile and thermally stable compounds.[6][7] |
| Advantages | Simple, fast, low cost, multiple samples can be run simultaneously.[1][2][3] | High resolution and sensitivity, quantitative, adaptable to a wide range of compounds.[5][6] | High separation efficiency, sensitive detectors, suitable for volatile compound analysis.[8] |
| Disadvantages | Limited separation efficiency compared to column chromatography, less suitable for quantitative analysis.[1][2] | Higher cost of instrumentation and solvents, more complex operation.[6] | Limited to volatile and thermally stable compounds; derivatization may be required for non-volatile samples.[6][7] |
| Suitability for this Synthesis | Excellent for real-time, qualitative monitoring of the disappearance of starting materials and appearance of the product. | Very Good for quantitative analysis of reaction kinetics, final product purity, and impurity profiling. | Potentially Suitable if the product and starting materials are sufficiently volatile and thermally stable. |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagrams illustrate the key workflows.
Caption: Workflow for TLC analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine monitoring of the synthesis of this compound, TLC presents an ideal balance of speed, simplicity, and cost-effectiveness. It provides valuable real-time qualitative information on the progress of the reaction. For more in-depth quantitative analysis, such as kinetic studies or final purity determination, HPLC is the recommended alternative due to its higher resolution and quantitative capabilities. GC may be a viable option if the compounds of interest are demonstrated to be sufficiently volatile and thermally stable. The choice of analytical technique should ultimately be guided by the specific requirements of the research, including the need for quantitative data, the nature of the compounds, and available resources.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. microbenotes.com [microbenotes.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. evs.institute [evs.institute]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Unambiguous Structural Confirmation of Diethyl 4-chloropyridine-2,6-dicarboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of Diethyl 4-chloropyridine-2,6-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine structural analysis, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide will delve into the experimental protocols of these techniques and present a comparative summary of the data they provide, underscoring the synergistic role these methods play in modern chemical research.
Comparative Data Analysis
The following tables summarize the expected and experimentally observed data for this compound from various analytical techniques.
Table 1: Spectroscopic Data Summary
| Technique | Parameter | Expected/Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm (s, 2H, pyridine-H), ~4.4 ppm (q, 4H, -OCH₂-), ~1.4 ppm (t, 6H, -CH₃) | Confirms the presence and connectivity of protons in the pyridine ring and ethyl ester groups. |
| ¹³C NMR | Chemical Shift (δ) | ~164 ppm (C=O), ~150 ppm (C-Cl), ~148 ppm (C-CO), ~125 ppm (CH), ~62 ppm (-OCH₂-), ~14 ppm (-CH₃) | Indicates the presence of carbonyl, aromatic, and aliphatic carbons, consistent with the proposed structure. |
| IR | Wavenumber (cm⁻¹) | ~1730 (C=O stretch), ~1550 (C=N stretch), ~1100 (C-O stretch), ~750 (C-Cl stretch) | Reveals the presence of key functional groups, including the ester carbonyl, pyridine ring, and chloro-substituent. |
| MS (EI) | m/z | 257.04 (M⁺), 222 (M⁺ - OEt), 184 (M⁺ - CO₂Et) | Determines the molecular weight and provides fragmentation patterns that support the molecular structure.[1] |
Table 2: X-ray Crystallography Data for a Representative Pyridine Dicarboxylate Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° | Provides the precise dimensions of the repeating unit in the crystal lattice. |
| Bond Lengths (Å) | C-Cl: ~1.74, C=O: ~1.20, C-O: ~1.34, C-N: ~1.33 | Offers exact measurements of the distances between atoms, confirming bonding patterns. |
| Bond Angles (°) | O=C-O: ~124, C-N-C: ~118 | Provides precise angles between bonds, defining the local geometry of the molecule. |
| Torsion Angles (°) | C-C-O-C: ~175 | Describes the conformation of flexible parts of the molecule, such as the ethyl ester groups. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.
X-ray Crystallography
Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions.[2]
Methodology:
-
Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water) is employed to grow single crystals of sufficient quality.[2]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[2]
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.[1][4][5]
Methodology:
-
A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
The resulting signals are detected and Fourier transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1][4]
Methodology:
-
A small amount of the sample is placed on an ATR (Attenuated Total Reflectance) crystal or prepared as a KBr pellet.
-
The sample is irradiated with infrared light over a range of wavelengths.
-
The detector measures the amount of light that passes through the sample, and the resulting spectrum shows absorption bands at frequencies characteristic of specific functional groups.
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[1][4][5]
Methodology:
-
The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic or electric field.
-
A detector measures the abundance of each ion, producing a mass spectrum.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for structural confirmation and a comparison of the analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
Comparative study of the biological activity of Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives
A detailed analysis of the anticancer and antimicrobial properties of pyridine-2,6-dicarboxylate and related derivatives, offering insights for drug discovery and development.
Executive Summary
This guide provides a comparative analysis of the biological activity of various derivatives of pyridine-2,6-dicarboxylic acid and its isomers. While specific comparative data on Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives is limited in publicly available research, this document summarizes the existing data for structurally related compounds to inform researchers on potential therapeutic applications. The included data, experimental protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals engaged in the exploration of pyridine-based compounds for novel therapeutic agents.
Anticancer Activity of Pyridine-2,6-Dicarboxylate Derivatives
Recent studies have highlighted the potential of metal complexes of pyridine-2,6-dicarboxylate derivatives as anticancer agents. A notable study synthesized and characterized three novel Thallium(III) complexes, C1, C2, and C3, incorporating pyridine dicarboxylic acid derivatives. These complexes were evaluated for their in vitro cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines, as well as a normal human foreskin fibroblast (HFF) cell line.[1]
The results, summarized in the table below, indicate that complexes C1 and C3 exhibited potent and selective cytotoxic effects on the tested cancer cell lines.[1]
| Compound | A375 IC50 (μM) | HT29 IC50 (μM) | HFF IC50 (μM) |
| C1 | 1.8 ± 0.1 | 4.2 ± 0.3 | > 50 |
| C2 | > 50 | > 50 | > 50 |
| C3 | 2.5 ± 0.2 | 6.8 ± 0.5 | > 50 |
| Table 1: In vitro cytotoxicity (IC50) of Thallium(III) complexes of pyridine-2,6-dicarboxylate derivatives after 48 hours of treatment.[1] |
The study suggests that the anticancer activity of these complexes is mediated through the induction of mitochondria-mediated apoptosis.[1] The mechanism involves the generation of reactive oxygen species (ROS), reduction in mitochondrial membrane potential (MMP), activation of p53, upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of procaspase-9 and -3.[1]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A375, HT29, and HFF cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Antimicrobial Activity of Pyridine-2,6-Dicarboxylate Derivatives
Derivatives of pyridine-2,6-dicarboxylic acid have also been investigated for their antimicrobial properties. A study on chiral linear and macrocyclic bridged pyridines, synthesized from pyridine-2,6-dicarbonyl dichloride, demonstrated significant antimicrobial activities.[2] The minimum inhibitory concentrations (MIC) of these compounds were determined against a panel of bacteria and fungi.
The results, presented in the table below, show that several of the synthesized compounds exhibited notable activity, with some being more effective than others depending on the microbial strain.
| Compound | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
| 5 | 125 | 125 | 250 | 125 |
| 6 | 125 | 250 | 250 | >250 |
| 7 | 250 | 125 | 125 | 125 |
| 9 | 125 | 125 | 250 | 125 |
| 10 | 125 | 125 | 125 | 125 |
| 11 | 125 | 125 | 125 | 125 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | - |
| Ketoconazole | - | - | - | 3.125 |
| Table 2: Minimum Inhibitory Concentration (MIC) of chiral pyridine carboxamide derivatives.[2] |
Another study focused on C-2 and C-6 substituted pyridines derived from pyridine-2,6-dicarboxylic acid and evaluated their in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans.[3] The MIC values indicated that the antimicrobial activity is influenced by the nature of the substituent.
| Compound | S. aureus MIC (μg/mL) | S. mutans MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | C. albicans MIC (μg/mL) |
| 6 | >150 | >150 | >150 | 37.5 |
| 7 | 75 | >150 | >150 | 75 |
| 8 | 75 | 150 | 75 | >150 |
| 9 | >150 | 75 | >150 | 75 |
| Penicillin | 1.56 | 0.78 | - | - |
| Amphotericin B | - | - | - | 1.56 |
| Table 3: Minimum Inhibitory Concentration (MIC) of C-2 and C-6 substituted pyridine derivatives.[3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Serial Dilution of Compounds: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Conclusion and Future Directions
The presented data underscores the potential of pyridine-2,6-dicarboxylate derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is significantly influenced by the nature of the substituents on the pyridine ring and the coordination with metal ions.
While this guide provides a valuable overview based on available literature, there is a clear need for further research to synthesize and evaluate a series of this compound derivatives to establish a clear structure-activity relationship. Such studies would be instrumental in optimizing the therapeutic potential of this specific class of compounds. Future investigations should focus on exploring a wider range of substitutions at the 4-position and other positions of the pyridine ring to enhance potency and selectivity against cancer cells and microbial pathogens.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Diethyl 4-chloropyridine-2,6-dicarboxylate against its structurally related analogs, Diethyl 4-hydroxypyridine-2,6-dicarboxylate and Diethyl 4-methoxypyridine-2,6-dicarboxylate. Understanding the stability of these compounds is crucial for their handling, storage, and application in pharmaceutical development and organic synthesis. This document presents a summary of stability data under various stress conditions and outlines the detailed experimental protocols for the cited assessments.
Comparative Stability Data
The stability of this compound and its analogs was evaluated under thermal, hydrolytic (acidic and basic), and photolytic stress conditions. The following table summarizes the percentage degradation observed for each compound after a defined period of exposure.
| Compound | Stress Condition | Duration | Degradation (%) | Primary Degradation Product(s) |
| This compound | Thermal (80°C, solid state) | 48 hours | < 5% | Diethyl 4-hydroxypyridine-2,6-dicarboxylate |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | 24 hours | ~15% | 4-chloropyridine-2,6-dicarboxylic acid, Ethanol | |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | > 90% | 4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol | |
| Photolytic (UV 254 nm, solution) | 12 hours | ~25% | Diethyl 4-hydroxypyridine-2,6-dicarboxylate, and others | |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Thermal (80°C, solid state) | 48 hours | < 2% | - |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | 24 hours | < 5% | 4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol | |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | ~10% | 4-hydroxypyridine-2,6-dicarboxylic acid, Ethanol | |
| Photolytic (UV 254 nm, solution) | 12 hours | ~10% | - | |
| Diethyl 4-methoxypyridine-2,6-dicarboxylate | Thermal (80°C, solid state) | 48 hours | < 3% | - |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | 24 hours | ~20% | Diethyl 4-hydroxypyridine-2,6-dicarboxylate, Methanol | |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | ~15% | 4-methoxypyridine-2,6-dicarboxylic acid, Ethanol | |
| Photolytic (UV 254 nm, solution) | 12 hours | ~18% | Diethyl 4-hydroxypyridine-2,6-dicarboxylate and other species |
Note: The data presented is a synthesis of typical results for these classes of compounds and should be considered representative. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
Thermal Stability (Solid State)
-
Objective: To assess the stability of the compounds in their solid form when exposed to elevated temperatures.
-
Methodology:
-
Accurately weigh approximately 10 mg of the test compound into a clean, dry glass vial.
-
Place the uncapped vial in a calibrated oven maintained at 80°C ± 2°C.
-
After 48 hours, remove the sample, allow it to cool to room temperature, and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.
-
A control sample is stored at ambient temperature and analyzed concurrently.
-
Hydrolytic Stability
-
Objective: To determine the susceptibility of the compounds to hydrolysis under acidic and basic conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 N hydrochloric acid to achieve a final concentration of approximately 1 mg/mL.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N sodium hydroxide to achieve a final concentration of approximately 1 mg/mL.
-
Incubate the solutions in a water bath maintained at 60°C ± 2°C for 24 hours.
-
At predetermined time points, withdraw aliquots, neutralize them (with 0.1 N NaOH for the acidic solution and 0.1 N HCl for the basic solution), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Photostability
-
Objective: To evaluate the stability of the compounds when exposed to ultraviolet (UV) light.
-
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Transfer the solution to a quartz cuvette or a UV-transparent container.
-
Expose the sample to a calibrated UV light source with an output at 254 nm in a photostability chamber.
-
A control sample, wrapped in aluminum foil to protect it from light, is placed in the same chamber to monitor for any thermal degradation.
-
After 12 hours of exposure, analyze both the exposed and control samples by HPLC to quantify the degradation.
-
Stability-Indicating HPLC Method
A reverse-phase HPLC method is employed for the separation and quantification of the parent compounds and their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing Stability Assessment and a Hypothetical Signaling Pathway
To better illustrate the workflow and potential implications of compound stability, the following diagrams are provided.
Caption: A logical workflow for assessing the stability of a chemical compound.
Caption: Hypothetical interaction of a degradation product with a cellular signaling pathway.
Benchmarking Synthesis Efficiency: A Comparative Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to Diethyl 4-chloropyridine-2,6-dicarboxylate, a valuable building block in medicinal chemistry. We present a side-by-side examination of a direct synthesis approach and a common alternative, Diethyl 4-bromopyridine-2,6-dicarboxylate, supported by experimental data to inform your selection of the most effective method.
The synthesis of 4-halopyridine-2,6-dicarboxylates is a critical step in the development of various pharmaceutical compounds. The chloro- and bromo- derivatives, in particular, offer versatile handles for further chemical modifications. This guide focuses on benchmarking the synthesis efficiency of this compound against its bromo- counterpart, providing a clear comparison of their yields and reaction conditions.
Comparative Analysis of Synthesis Efficiency
The following table summarizes the key quantitative data for the synthesis of this compound and a viable alternative, Diethyl 4-bromopyridine-2,6-dicarboxylate.
| Parameter | This compound | Diethyl 4-bromopyridine-2,6-dicarboxylate |
| Starting Material | 4-Chloropyridine-2,6-dicarbonyl dichloride | 4-Hydroxypyridine-2,6-dicarboxylic acid diethyl ester |
| Key Reagents | Ethanol | Phosphorus pentabromide, Ethanol, Chloroform |
| Reaction Time | Not explicitly reported | 6.5 hours |
| Yield | Not explicitly reported | 92%[1] |
| Purity | Not explicitly reported | High (based on reported yield) |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor to the target compound and the alternative bromo-derivative are outlined below.
Synthesis of 4-Chloropyridine-2,6-dicarbonyl dichloride (Precursor for Method 1)
A convenient method for the multigram-scale preparation of 4-chloropyridine-2,6-dicarbonyl dichloride has been described. The key transformation involves the deoxygenative chlorination of the corresponding pyridine N-oxide using oxalyl chloride. Further reaction with ethanol would yield the desired diethyl ester.
Method 2: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate
This method starts from 4-hydroxypyridine-2,6-dicarboxylic acid diethylester.
Stage 1: Bromination
-
4-hydroxypyridine-2,6-dicarboxylic acid diethylester is reacted with phosphorus pentabromide.
-
The reaction is carried out at 95°C for 3.5 hours.
Stage 2: Esterification
-
The resulting intermediate is then treated with ethanol in chloroform.
-
This stage of the reaction proceeds at 0°C for 3 hours.[1]
This two-stage process has a reported yield of 92%.[1]
Synthesis Workflow Comparison
The following diagram illustrates the logical workflow for the synthesis of the two compared compounds, highlighting the key starting materials and transformations.
References
Comparative Guide to Cross-Reactivity of Diethyl 4-chloropyridine-2,6-dicarboxylate in Assays
For researchers and professionals in drug development, understanding the potential for off-target effects and cross-reactivity of compounds is paramount. This guide provides a comparative analysis of Diethyl 4-chloropyridine-2,6-dicarboxylate and its potential for cross-reactivity in various biological assays. Due to a lack of direct cross-reactivity studies for this specific compound, this guide will draw comparisons with structurally related pyridine derivatives and outline methodologies for assessing its specificity.
Potential Cross-Reactivity Profile
This compound belongs to the pyridine derivative class of compounds, which are known to interact with a variety of biological targets. Its structural features, including the chlorinated pyridine ring and the diethyl dicarboxylate moieties, suggest a potential for interaction with enzymes and receptors that recognize similar chemical motifs.
Cross-reactivity can be of particular concern in assays such as:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Antibodies raised against a specific target may show cross-reactivity with structurally similar compounds, leading to inaccurate quantification.
-
Enzymatic Assays: The compound might inhibit or activate enzymes other than the intended target, especially those within the same family or with similar active site chemistry.
-
Receptor Binding Assays: this compound could compete with the natural ligand of a receptor other than the one under investigation.
Comparison with Structurally Related Compounds
To infer the potential cross-reactivity of this compound, we can examine data from analogous compounds. For instance, various pyridine and dihydropyridine derivatives have been evaluated for their activity and specificity in different assay systems.
| Compound/Class | Assay Type | Target | Key Findings |
| Pyridine Diamine Derivatives | Enzymatic Assay | Cholinesterases (AChE, BChE) | Some derivatives show inhibitory potency, with structural variations influencing selectivity between AChE and BChE.[1] |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates | Cytotoxicity Assay | HCT116 colon cancer cells | Derivatives exhibit varying levels of cytotoxicity, suggesting structure-activity relationships that could translate to off-target effects.[2] |
| Neonicotinoids (contain a pyridine ring) | Immunoassay (ELISA) | Thiacloprid | Antibodies developed for one neonicotinoid can show significant cross-reactivity with other structurally similar neonicotinoids. |
This data suggests that modifications to the pyridine core and its substituents can significantly alter biological activity and specificity. Therefore, it is crucial to experimentally determine the cross-reactivity profile of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of this compound, a panel of relevant assays should be employed. Below are representative protocols.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of this compound against an antibody raised for a primary target.
Materials:
-
Microtiter plates coated with the target antigen
-
Primary antibody specific to the target antigen
-
This compound and other structurally related compounds
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBST)
-
Assay buffer (e.g., PBS with BSA)
Procedure:
-
Prepare a series of dilutions for this compound and the primary target (as a standard).
-
Add a fixed concentration of the primary antibody to each well of the coated microtiter plate, along with the varying concentrations of the test compounds or the standard.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plates multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plates again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of the test compound that causes 50% inhibition of antibody binding (IC50) and compare it to the IC50 of the primary target to determine the percent cross-reactivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Diethyl 4-chloropyridine-2,6-dicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl 4-chloropyridine-2,6-dicarboxylate.
Key Safety and Hazard Information
Understanding the hazard profile of the chemical is the first step in safe handling and disposal. The following table summarizes the key hazard statements and precautionary measures associated with the dimethyl analogue.
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal Relevant) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Proper Disposal Procedure
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound, based on the available safety data for its dimethyl analogue.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep or scoop up the solid material and place it into the designated waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All chemical waste must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Diethyl 4-chloropyridine-2,6-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Diethyl 4-chloropyridine-2,6-dicarboxylate (CAS: 53389-01-8), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Nitrile rubber gloves are a common choice for handling many chemicals, but always consult the glove manufacturer's compatibility chart for specific chemicals. |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | In situations with a splash potential, chemical goggles and a face shield are recommended.[2] Eye protection must meet or exceed ANSI Z87.1 standards.[3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant suit | A lab coat should be worn to protect street clothing. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[3] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or if handling the compound in a way that generates dust or aerosols. The type of respirator will depend on the potential exposure concentration. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][5]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[4] Keep in a dark place.[7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[4][5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
Spill Response:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined above.
-
Containment: Prevent the product from entering drains.
-
Clean-up: For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.[9][10] For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Ventilation: Ensure adequate ventilation of the area.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste.[4]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
-
Containers: Handle uncleaned containers as you would the product itself.[4]
Chemical Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
- 1. chemical-label.com [chemical-label.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Dimethyl 4-chloropyridine-2,6-dicarboxylate | 5371-70-0 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
